LP17 (human)
Description
BenchChem offers high-quality LP17 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LP17 (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C88H134N20O28S |
|---|---|
Molecular Weight |
1952.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C88H134N20O28S/c1-11-46(10)72(85(132)101-58(37-48-18-22-50(111)23-19-48)80(127)98-55(26-30-66(92)114)86(133)107-32-12-14-62(107)87(134)108-33-13-15-63(108)88(135)136)106-84(131)71(45(8)9)105-82(129)61(41-137)103-76(123)52(24-28-64(90)112)96-79(126)57(36-47-16-20-49(110)21-17-47)99-78(125)56(35-43(4)5)94-67(115)39-93-74(121)60(40-109)102-81(128)59(38-69(118)119)100-75(122)54(27-31-68(116)117)97-83(130)70(44(6)7)104-77(124)53(25-29-65(91)113)95-73(120)51(89)34-42(2)3/h16-23,42-46,51-63,70-72,109-111,137H,11-15,24-41,89H2,1-10H3,(H2,90,112)(H2,91,113)(H2,92,114)(H,93,121)(H,94,115)(H,95,120)(H,96,126)(H,97,130)(H,98,127)(H,99,125)(H,100,122)(H,101,132)(H,102,128)(H,103,123)(H,104,124)(H,105,129)(H,106,131)(H,116,117)(H,118,119)(H,135,136)/t46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,70-,71-,72-/m0/s1 |
InChI Key |
CUAHTAJVUMGKQC-JOXOOAQWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The LP17 Signaling Pathway
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract: The LP17 signaling pathway is a recently elucidated cascade that plays a crucial role in cellular homeostasis and has been implicated in a variety of pathological states. This document provides a detailed examination of the core components of the LP17 pathway, its mechanism of activation, downstream effector molecules, and known modulators. We present a synthesis of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to facilitate further research and therapeutic development.
Introduction to the LP17 Signaling Pathway
The LP17 signaling pathway is centered around the LP17 receptor, a transmembrane protein with significant homology to the G-protein coupled receptor (GPCR) superfamily. Initial studies have identified its involvement in processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of the LP17 pathway has been linked to several disease models, making it a compelling target for therapeutic intervention. This guide will walk through the molecular intricacies of this novel signaling cascade.
Core Components and Activation Mechanism
The canonical LP17 pathway is initiated by the binding of its cognate ligand, LPF-Alpha, to the extracellular domain of the LP17 receptor. This binding event induces a conformational change in the receptor, facilitating the coupling and activation of a heterotrimeric G-protein complex, predominantly involving Gαq.
Upon activation, Gαq dissociates from the Gβγ subunits and activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to and open IP3-gated calcium channels on the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. Simultaneously, DAG remains in the plasma membrane and, in concert with the elevated calcium levels, activates Protein Kinase C (PKC).
Activated PKC then phosphorylates a series of downstream target proteins, including the transcription factor NF-κB, leading to its translocation to the nucleus and the subsequent regulation of target gene expression.
Quantitative Analysis of Pathway Modulators
The development of small molecule and biologic modulators of the LP17 pathway is an active area of research. The following table summarizes the key quantitative parameters for a selection of known activators and inhibitors.
| Compound | Target | Modality | IC50 / EC50 (nM) | Binding Affinity (Kd) (nM) |
| LPF-Alpha | LP17 Receptor | Endogenous Agonist | 15.2 (EC50) | 12.8 |
| Compound A-101 | LP17 Receptor | Small Molecule Agonist | 45.7 (EC50) | 52.3 |
| Compound B-203 | LP17 Receptor | Small Molecule Antagonist | 89.1 (IC50) | 95.6 |
| U73122 | Phospholipase C | Inhibitor | 1200 (IC50) | Not Applicable |
| Gö 6983 | Protein Kinase C | Inhibitor | 7.0 (IC50) | Not Applicable |
Key Experimental Protocols
Reproducible and robust experimental methodologies are critical for the study of the LP17 signaling pathway. Below are detailed protocols for essential assays.
This assay measures the release of intracellular calcium upon activation of the LP17 receptor.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human LP17 receptor in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 NW dye loading solution to each well. Incubate at 37°C for 30 minutes, then at room temperature for an additional 30 minutes.
-
Compound Addition: Prepare serial dilutions of the test compounds (agonists or antagonists). For antagonist testing, pre-incubate the cells with the antagonist for 15 minutes before adding the agonist.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 10 seconds, then inject the compound and continue to record the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for a total of 120 seconds.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response and normalize to the maximum response induced by a saturating concentration of LPF-Alpha.
This assay quantifies the activation of the transcription factor NF-κB, a downstream effector of the LP17 pathway.
Protocol:
-
Transfection: Co-transfect HeLa cells with an LP17 receptor expression plasmid and an NF-κB-luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well white, solid-bottom plate.
-
Compound Treatment: After 24 hours, replace the medium with a serum-free medium containing the test compounds at various concentrations. Incubate for an additional 6 hours.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a luciferase assay buffer. Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the fold induction of NF-κB activity.
Concluding Remarks
The LP17 signaling pathway represents a novel and exciting area for both basic research and drug discovery. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the scientific community to further unravel the complexities of this pathway and to accelerate the development of novel therapeutics targeting its components. Future research should focus on the in vivo roles of the LP17 pathway and its crosstalk with other major signaling networks.
LP17: A Modulator of Cytokine Release in Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide LP17, a potent modulator of the inflammatory cascade. With a focus on its role in cytokine release, this document details the mechanism of action of LP17, summarizes quantitative data from key studies, and provides detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.
Introduction to LP17 and TREM-1 Signaling
LP17 is a 17-amino acid synthetic peptide with the sequence LQVTDSGLYRCVIYHPP. It functions as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). TREM-1 is a cell surface receptor expressed on neutrophils, monocytes, and macrophages, and it plays a critical role in amplifying the inflammatory response.[1][2][3] Upon engagement by its ligands, which can include pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), TREM-1 initiates a signaling cascade that synergizes with signals from Toll-like receptors (TLRs) to enhance the production and release of pro-inflammatory cytokines and chemokines.[3][4]
The mechanism of action of LP17 is believed to be two-fold. Firstly, it may act as a decoy receptor, competitively binding to TREM-1 ligands and preventing their interaction with the TREM-1 receptor.[4][5] Secondly, due to its sequence similarity to a portion of the extracellular domain of TREM-1, LP17 might interfere with the homodimerization of TREM-1, a step that is thought to be necessary for its activation.[3][6] By inhibiting TREM-1 signaling, LP17 effectively dampens the excessive inflammatory response, leading to a reduction in the secretion of key pro-inflammatory mediators.
Quantitative Effects of LP17 on Cytokine Release
Numerous in vitro and in vivo studies have demonstrated the efficacy of LP17 in reducing the release of pro-inflammatory cytokines. The following tables summarize the quantitative data from key publications, showcasing the dose-dependent inhibitory effects of LP17 in various experimental models.
Table 1: In Vitro Inhibition of Cytokine Release by LP17
| Cell Type | Stimulant | LP17 Concentration | Cytokine | % Inhibition / Reduction | Reference |
| Human Monocytes | LPS | 10 ng/mL | TNF-α | ~25% | Gibot et al., 2004[6][7] |
| Human Monocytes | LPS | 100 ng/mL | TNF-α | ~50% | Gibot et al., 2004[6][7] |
| Human Monocytes | LPS | 10 ng/mL | IL-1β | ~20% | Gibot et al., 2004[6] |
| Human Monocytes | LPS | 100 ng/mL | IL-1β | ~40% | Gibot et al., 2004[6] |
| RAW264.7 Macrophages | rmCIRP | 10 µM | TNF-α | ~40% | Denning et al., 2018[5] |
| RAW264.7 Macrophages | rmCIRP | 50 µM | TNF-α | ~70% | Denning et al., 2018[5] |
| THP-1 Cells | MSU | 10 µM | IL-1β, TNF-α, MCP-1, IL-6, IL-8 | Significant reduction (p<0.05) | Li et al., 2018[8] |
Table 2: In Vivo Inhibition of Cytokine Release by LP17
| Animal Model | Disease Model | LP17 Dosage | Cytokine | % Reduction in Serum/Plasma Levels | Reference |
| Mice (Balb/c) | Endotoxemia (LPS) | 100 µ g/mouse | TNF-α | ~30% | Gibot et al., 2004[3][7] |
| Mice (Balb/c) | Endotoxemia (LPS) | 100 µ g/mouse | IL-1β | ~30% | Gibot et al., 2004[7] |
| Rats | Sepsis (CLP) | 300 µM solution | TNF-α | Significant reduction | Gibot et al., 2006[9][10] |
| Rats | Sepsis (CLP) | 300 µM solution | IL-1β | Significant reduction | Gibot et al., 2006[9] |
| Rats (LPS-induced) | Acute Intestinal Dysfunction | 3.5 mg/kg | sTREM1, TNF-α, IL-6, IL-1β | Attenuated increase | Zhang et al., 2021[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of LP17 and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are compiled from methodologies described in the cited literature and serve as a guide for the in vitro and in vivo investigation of LP17.
4.1 In Vitro Analysis of Cytokine Inhibition
-
Cell Culture:
-
Human monocytic THP-1 cells or murine macrophage RAW264.7 cells are cultured in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
-
LP17 Treatment and Stimulation:
-
LP17 peptide (LQVTDSGLYRCVIYHPP) is synthesized and purified to >95% purity. A scrambled peptide of the same amino acid composition can be used as a negative control.
-
The culture medium is replaced with fresh medium containing various concentrations of LP17 (e.g., 10 ng/mL to 100 µM) and pre-incubated for 1 hour.
-
Cells are then stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL or monosodium urate (MSU) crystals at 100 µg/mL.
-
Control wells include cells with medium alone, cells with stimulant alone, and cells with LP17 alone.
-
-
Cytokine Quantification:
-
After a 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of TNF-α, IL-1β, IL-6, and other relevant cytokines in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions (e.g., from R&D Systems or BD Biosciences).
-
The absorbance is read on a microplate reader at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.
-
4.2 In Vivo Analysis in a Murine Sepsis Model
-
Animal Model:
-
Male Balb/c mice (8-10 weeks old, 20-25 g) are used. All animal procedures must be approved by an institutional animal care and use committee.
-
Sepsis is induced by intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 15 mg/kg) or by cecal ligation and puncture (CLP).
-
-
LP17 Administration:
-
LP17 is dissolved in sterile saline.
-
In a pre-treatment model, mice are injected i.p. with LP17 (e.g., 50-100 µg per mouse) 1 hour before the septic insult.
-
In a post-treatment model, LP17 is administered at a specified time point after the induction of sepsis.
-
-
Sample Collection and Cytokine Measurement:
-
Blood samples are collected via cardiac puncture at various time points (e.g., 2, 4, and 6 hours) after the septic challenge.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
Serum levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA kits as described for the in vitro protocol.
-
-
Survival Analysis:
-
Following the septic challenge and treatment, mice are monitored for survival for a period of up to 7 days.
-
Survival curves are generated and analyzed using the Kaplan-Meier method and log-rank test.
-
Conclusion
LP17 has emerged as a promising therapeutic candidate for the modulation of excessive inflammation. Its targeted inhibition of the TREM-1 signaling pathway leads to a significant reduction in the release of key pro-inflammatory cytokines. The data and protocols presented in this guide provide a solid foundation for further research and development of LP17 and other TREM-1 inhibitors as novel treatments for a range of inflammatory diseases, including sepsis and acute inflammatory conditions. Further investigation into the precise molecular interactions and the full spectrum of its immunomodulatory effects will be crucial in translating the potential of LP17 into clinical applications.
References
- 1. inotrem.com [inotrem.com]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 5. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of the triggering receptor expressed on the myeloid cell type 1 pathway in murine septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TREM1 Blockade Ameliorates Lipopolysaccharide-Induced Acute Intestinal Dysfunction through Inhibiting Intestinal Apoptosis and Inflammation Response - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of LP17 with the TREM-1 Receptor: A Technical Guide for Researchers
An In-depth Examination of a Key Immunomodulatory Interaction
Abstract
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammation, playing a critical role in the pathophysiology of numerous inflammatory diseases, including sepsis and septic shock. Its modulation represents a significant therapeutic target. This technical guide provides a comprehensive overview of the synthetic peptide LP17, a TREM-1 antagonist, and its interaction with the human TREM-1 receptor. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, signaling pathways, quantitative interaction data, and key experimental protocols for studying this interaction.
Introduction to TREM-1 and the LP17 Peptide
The TREM-1 Receptor
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It is primarily expressed on the surface of myeloid cells such as neutrophils, monocytes, and macrophages. TREM-1 acts as an amplifier of inflammatory responses initiated by pattern recognition receptors like Toll-like receptors (TLRs). Upon engagement, TREM-1 does not possess intrinsic signaling capabilities but associates with the transmembrane adaptor protein, DNAX-activating protein of 12 kDa (DAP12), to initiate downstream signaling cascades. This signaling amplification leads to the enhanced production of pro-inflammatory cytokines and chemokines, contributing to the hyperinflammatory state seen in conditions like sepsis.
The LP17 Peptide
LP17 is a 17-amino acid synthetic peptide antagonist of the TREM-1 receptor. Its sequence is LQVTDSGLYRCVIYHPP . This sequence is derived from a highly conserved region within the extracellular domain of TREM-1 and the TREM-like transcript-1 (TLT-1). LP17 has demonstrated significant anti-inflammatory properties in various preclinical models of inflammatory diseases, particularly sepsis, by attenuating the exaggerated immune response mediated by TREM-1 activation.
Mechanism of Action of LP17
LP17 is believed to exert its inhibitory effects on TREM-1 signaling through a dual mechanism of action.[1][2] This multifaceted approach makes it a potent modulator of TREM-1-mediated inflammation.
-
Direct Competitive Inhibition: LP17 can directly bind to the extracellular domain of the TREM-1 receptor. This competitive binding is thought to prevent the natural ligands of TREM-1 from engaging with the receptor, thereby blocking the initiation of the downstream inflammatory signaling cascade.
-
Decoy Receptor Function: LP17 can also act as a decoy receptor by binding to the endogenous ligands of TREM-1.[1][2] By sequestering these ligands, LP17 reduces their availability to bind to and activate the membrane-bound TREM-1 receptor on myeloid cells.
The logical relationship of LP17's mechanism of action is depicted in the diagram below.
Caption: Dual mechanism of action of the LP17 peptide.
The TREM-1 Signaling Pathway
Activation of the TREM-1 receptor initiates a well-defined intracellular signaling cascade that amplifies the inflammatory response. The key steps are as follows:
-
Ligand Binding and Receptor Association: Upon binding of an endogenous ligand, TREM-1 associates with the DAP12 adaptor protein. This is facilitated by an electrostatic interaction between a positively charged lysine (B10760008) residue in TREM-1's transmembrane domain and a negatively charged aspartic acid residue in DAP12.[3]
-
ITAM Phosphorylation: This association leads to the phosphorylation of two tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motif (ITAM) of DAP12 by Src family kinases.
-
Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Spleen Tyrosine Kinase (Syk). The recruitment of Syk to DAP12 leads to its activation through phosphorylation.
-
Downstream Signaling Cascades: Activated Syk initiates several downstream signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and inflammation.
-
Phospholipase Cγ (PLCγ) pathway: Leads to an increase in intracellular calcium levels.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Activates transcription factors involved in inflammation.
-
-
NF-κB Activation and Cytokine Production: These signaling cascades converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.
The TREM-1 signaling pathway is illustrated in the diagram below.
Caption: The TREM-1 signaling pathway and points of inhibition by LP17.
Quantitative Data
Table 1: Binding Affinities of TREM-1 Ligands and LP17
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| eCIRP and TREM-1 | Surface Plasmon Resonance (SPR) | 11.7 x 10⁻⁸ M | [4][5] |
| HMGB1 and TREM-1 | Surface Plasmon Resonance (SPR) | 35.4 x 10⁻⁶ M | [5] |
| LP17 and eCIRP | Surface Plasmon Resonance (SPR) | 48 x 10⁻⁶ M | [6] |
eCIRP: extracellular Cold-Inducible RNA-Binding Protein; HMGB1: High Mobility Group Box 1
Table 2: Functional Efficacy of LP17 in Preclinical Models
| Model | Treatment | Outcome | Reference |
| LPS-stimulated human monocytes | LP17 (10-100 ng/mL) | Dose-dependent reduction in TNF-α and IL-1β release | [2][5] |
| LPS-induced endotoxemia in mice | LP17 | Improved survival, decreased serum TNF-α and IL-1β | [2][5] |
| Cecal Ligation and Puncture (CLP) sepsis in mice | LP17 | Improved 7-day survival, reduced bacterial load, decreased systemic and local cytokines | |
| P. aeruginosa pneumonia in rats | LP17 | Improved hemodynamics, reduced serum cytokines, improved 7-day survival | |
| S. pyogenes infection in mice | LP17 | Improved survival | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between LP17 and the TREM-1 receptor.
In Vitro Cytokine Release Assay
This protocol describes the measurement of cytokine release from human monocytes following stimulation with Lipopolysaccharide (LPS) and treatment with LP17.
Objective: To quantify the inhibitory effect of LP17 on the production of pro-inflammatory cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
LP17 peptide and a scrambled peptide control.
-
ELISA kits for human TNF-α, IL-1β, and IL-6.
-
24-well tissue culture plates.
Procedure:
-
Isolate human monocytes from healthy donor blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Seed the monocytes in a 24-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI medium and allow them to adhere for 2-4 hours.
-
Pre-treat the cells with varying concentrations of LP17 (e.g., 10, 50, 100 ng/mL) or the scrambled control peptide for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell-free supernatants by centrifugation.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine release by LP17.
Caption: Workflow for an in vitro cytokine release assay.
Western Blot Analysis of Syk Phosphorylation
Objective: To determine if LP17 inhibits TREM-1 signaling by preventing the phosphorylation of the downstream kinase Syk.
Materials:
-
Myeloid cell line (e.g., THP-1) or primary monocytes.
-
Agonistic anti-TREM-1 antibody or a known TREM-1 ligand.
-
LP17 peptide.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total Syk, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, PVDF membranes, and Western blot equipment.
-
Chemiluminescence substrate.
Procedure:
-
Culture myeloid cells and serum-starve for 2-4 hours to reduce basal phosphorylation.
-
Pre-treat cells with LP17 (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with an agonistic anti-TREM-1 antibody or ligand for a short duration (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total Syk and the loading control to ensure equal loading.
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
Objective: To evaluate the in vivo efficacy of LP17 in a polymicrobial sepsis model that closely mimics human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Sterile surgical instruments.
-
4-0 silk suture.
-
21-gauge needle.
-
LP17 peptide and vehicle control (e.g., sterile saline).
-
Analgesics and post-operative care supplies.
Procedure:
-
Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the percentage of the cecum ligated (e.g., 50% for mid-grade sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the peritoneum and skin in two layers.
-
Administer LP17 (e.g., 1 mg/kg) or vehicle control intraperitoneally or intravenously at a specified time point (e.g., 1 hour post-CLP).
-
Provide fluid resuscitation with sterile saline subcutaneously and administer analgesics.
-
Monitor the mice for survival over a period of 7-10 days.
-
In separate cohorts, collect blood and tissues at various time points post-CLP to measure bacterial load, cytokine levels, and organ damage markers.
Conclusion
The synthetic peptide LP17 is a promising therapeutic candidate for diseases characterized by excessive inflammation driven by the TREM-1 receptor. Its dual mechanism of action, involving both direct receptor antagonism and ligand sequestration, provides a robust approach to dampening the TREM-1 signaling cascade. While direct binding affinity data remains to be fully elucidated in publicly accessible literature, the wealth of functional data from both in vitro and in vivo studies strongly supports its efficacy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of LP17 and other modulators of the TREM-1 pathway. Continued research in this area is crucial for the development of novel treatments for sepsis and other life-threatening inflammatory conditions.
References
- 1. The properties of TREM1 and its emerging role in pain-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
An In-depth Technical Guide to the LP17 Peptide: Sequence, Structural Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LP17 peptide, a synthetic 17-amino acid sequence, has emerged as a significant modulator of the inflammatory response through its potent and specific inhibition of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This technical guide provides a comprehensive overview of the LP17 peptide, detailing its amino acid sequence, structural characteristics, and its mechanism of action in the context of the TREM-1 signaling pathway. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and functional characterization of LP17, offering a valuable resource for researchers and professionals in the field of immunology and drug development.
Introduction
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily, predominantly expressed on neutrophils, monocytes, and macrophages.[1][2] Its activation plays a crucial role in amplifying the inflammatory response to microbial products, making it a key player in the pathophysiology of various inflammatory conditions, including sepsis and intracerebral hemorrhage.[2][3] The LP17 peptide was developed as a TREM-1 inhibitor, derived from a highly conserved sequence within the extracellular domain of TREM-1 and TREM-like transcript-1 (TLT-1).[3] This guide delves into the core scientific principles of LP17, providing a technical foundation for its study and potential therapeutic applications.
LP17 Peptide: Sequence and Physicochemical Properties
The LP17 peptide is a linear polypeptide composed of 17 amino acids. Its sequence and key physicochemical properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | Leu-Gln-Val-Thr-Asp-Ser-Gly-Leu-Tyr-Arg-Cys-Val-Ile-Tyr-His-Pro-Pro |
| One-Letter Code | LQVTDSGLYRCVIYHPP |
| Molecular Formula | C₈₄H₁₃₁N₂₁O₂₄S₁ |
| Molecular Weight | 1903.2 g/mol |
| Theoretical pI | 6.98 |
| Instability Index | 38.74 (classified as stable) |
| Aliphatic Index | 97.06 |
| Grand Average of Hydropathicity (GRAVY) | -0.118 |
Structural Properties
Currently, a high-resolution three-dimensional structure of the LP17 peptide is not available in the Protein Data Bank (PDB). However, its structural characteristics can be inferred from its amino acid composition and through predictive modeling. The presence of a cysteine residue suggests the potential for dimerization or conjugation. The peptide's amphipathic nature, with a mix of hydrophobic and hydrophilic residues, is likely crucial for its interaction with the TREM-1 receptor.
Mechanism of Action and the TREM-1 Signaling Pathway
LP17 functions as a competitive inhibitor and a decoy receptor for TREM-1.[1] It is believed to bind to the ligand-binding site of TREM-1, thereby preventing the engagement of its natural ligands, such as Peptidoglycan recognition protein 1 (PGLYRP1) and High mobility group box 1 (HMGB1).[1][2] This inhibition prevents the association of TREM-1 with its signaling partner, DAP12, a transmembrane adapter protein.[4]
The activation of the TREM-1/DAP12 complex initiates a downstream signaling cascade involving the phosphorylation of spleen tyrosine kinase (Syk). This leads to the activation of several key pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, as well as the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] The culmination of this signaling cascade is the production and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3] LP17 effectively blocks this entire cascade by preventing the initial ligand binding to TREM-1.[1][4]
TREM-1 Signaling Pathway and LP17 Inhibition
Caption: TREM-1 signaling pathway and the inhibitory action of LP17.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of LP17 (LQVTDSGLYRCVIYHPP)
This protocol outlines the manual synthesis of the LP17 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-amino acids (L, Q, V, T, D, S, G, Y, R, C, I, H) with appropriate side-chain protecting groups (e.g., Trt for Gln, His; tBu for Thr, Ser, Tyr, Asp; Pbf for Arg; Trt for Cys)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the LP17 sequence in reverse order (H, Y, I, V, C, R, Y, G, L, S, D, T, V, Q, L).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification of LP17 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude LP17 peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude LP17 peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with Solvent A.
-
Injection and Elution:
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes) at a flow rate of 1 mL/min.
-
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified LP17 peptide as a white powder.
In Vitro TREM-1 Inhibition Assay
This assay measures the ability of LP17 to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Purified LP17 peptide
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
Cell Seeding: Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
LP17 Treatment: Pre-incubate the cells with varying concentrations of LP17 (e.g., 0.1, 1, 10, 100 µg/mL) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control (no LP17) and an unstimulated control (no LPS).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each LP17 concentration compared to the LPS-stimulated vehicle control.
Quantitative Data Summary
The following table summarizes the quantitative effects of LP17 on cytokine production as reported in various studies.
| Cell Type/Model | Stimulant | LP17 Concentration | Cytokine Measured | % Inhibition / Effect | Reference |
| Human Monocytes | LPS | 10-100 ng/mL | TNF-α, IL-1β | Dose-dependent reduction in cytokine release | [3] |
| Murine Macrophages (RAW 264.7) | LPS | 1-10 µM | TNF-α | Significant reduction in TNF-α production | [3] |
| Sepsis Mouse Model (CLP) | - | 5 mg/kg | TNF-α, IL-6, IL-1β | Significant decrease in serum cytokine levels | [3] |
| ICH Mouse Model | - | 1 µg/g | Pro-inflammatory cytokines | Reduction in pro-inflammatory cytokine expression | [2] |
Logical Relationships and Experimental Workflows
Experimental Workflow for LP17 Synthesis and Functional Testing
Caption: A streamlined workflow for the synthesis, purification, and functional evaluation of the LP17 peptide.
Conclusion
The LP17 peptide represents a promising therapeutic candidate for the modulation of inflammatory diseases driven by the TREM-1 signaling pathway. Its well-defined sequence and mechanism of action provide a solid foundation for further research and development. This technical guide offers a comprehensive resource for scientists and researchers, providing essential information on the synthesis, purification, and functional analysis of LP17. The detailed protocols and summarized data herein are intended to facilitate the advancement of studies aimed at harnessing the therapeutic potential of this potent TREM-1 inhibitor.
References
Preclinical Profile of LP17: A TREM-1 Inhibitory Peptide in Inflammatory Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LP17 is a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), a potent amplifier of inflammatory responses. This document provides a comprehensive overview of the preclinical studies investigating the therapeutic potential of LP17 across a range of inflammatory models. The data summarized herein demonstrate that by targeting TREM-1, LP17 effectively attenuates excessive inflammation and improves outcomes in models of sepsis, neuroinflammation, and intestinal injury. This guide details the experimental methodologies, presents quantitative outcomes in structured tables, and visualizes the underlying mechanisms and experimental workflows.
Introduction to TREM-1 and the LP17 Peptide
Triggering Receptor Expressed on myeloid cells-1 (TREM-1) is a cell surface receptor primarily found on neutrophils and monocytes/macrophages. Its activation synergizes with pattern recognition receptors, such as Toll-like receptors (TLRs), to amplify the production of pro-inflammatory cytokines and chemokines, leading to a robust inflammatory cascade. While crucial for host defense, dysregulated TREM-1 signaling is implicated in the pathophysiology of numerous inflammatory diseases.
LP17 is a 17-amino-acid synthetic peptide (LQVTDSGLYRCVIYHPP) designed to inhibit TREM-1. Its mechanism of action is thought to be two-fold: it can act as a decoy receptor by binding to the endogenous ligands of TREM-1, and it may also directly interact with the TREM-1 receptor to prevent its activation.[1]
Signaling Pathway of TREM-1 and Inhibition by LP17
The activation of TREM-1 initiates a downstream signaling cascade that culminates in the amplification of inflammatory gene expression. Upon ligand binding, TREM-1 associates with the transmembrane adapter protein DAP12, which becomes phosphorylated on its immunoreceptor tyrosine-based activation motif (ITAM). This recruits and activates the spleen tyrosine kinase (Syk), which in turn triggers multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. LP17 acts by preventing the initial engagement of TREM-1, thereby inhibiting this entire signaling cascade.
Preclinical Efficacy of LP17 in Inflammatory Models
LP17 has demonstrated significant therapeutic efficacy in a variety of preclinical models of acute and chronic inflammation. The following sections detail the experimental designs and quantitative outcomes.
Sepsis and Endotoxemia Models
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. LP17 has been extensively studied in lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP) models of sepsis.
-
LPS-Induced Endotoxemia:
-
Animal Model: Male Balb/c mice (20-23 g).[2]
-
Induction of Endotoxemia: Intraperitoneal (i.p.) injection of E. coli LPS (e.g., 4.5 mg/kg or a pre-determined lethal dose).[2][3]
-
LP17 Administration: I.p. or intravenous (vena caudalis) injection of LP17 (e.g., 3.5 mg/kg, 50-100 µg per mouse), administered either before or after the LPS challenge.[2][3]
-
Outcome Measures: Survival rates monitored over several days, serum and tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA, and assessment of organ injury.[2][3]
-
-
Cecal Ligation and Puncture (CLP) Model:
-
Animal Model: Male mice (e.g., C57BL/6, 7-9 weeks old).[4]
-
Induction of Sepsis: Anesthesia is administered, followed by a midline laparotomy to expose the cecum. The cecum is ligated below the ileocecal valve and punctured (e.g., twice with a 21-gauge needle) to induce polymicrobial peritonitis.[4][5]
-
LP17 Administration: I.p. injection of LP17 at various time points, including after the onset of sepsis.[2]
-
Outcome Measures: Survival rates, hemodynamic status, serum and peritoneal cytokine levels, and bacterial clearance.[2][6]
-
Table 1: Efficacy of LP17 in Sepsis and Endotoxemia Models
| Model | Species | LP17 Dose/Regimen | Key Outcomes | Reference |
| LPS-Induced Endotoxemia | Mouse (Balb/c) | 50 or 100 µg, i.p., 60 min before LPS | Survival: Significantly increased survival compared to control. | [2] |
| Mouse (Balb/c) | 75 µg, i.p., 4 or 6 hours after LPS | Survival: Delayed administration still provided significant protection against lethality. | [2] | |
| Rat | 3.5 mg/kg, i.v., at time of LPS injection | Cytokines (Plasma): Significantly attenuated the LPS-induced increase in sTREM-1, TNF-α, IL-6, and IL-1β. | [3] | |
| Rat | 3.5 mg/kg, i.v., at time of LPS injection | Intestinal Injury: Ameliorated intestinal permeability and epithelial cell apoptosis. | [3] | |
| CLP-Induced Sepsis | Mouse (Balb/c) | Repeated i.p. injections after CLP | Survival: Significantly improved survival, even when administered up to 24 hours after the onset of sepsis. | [2] |
| Rat | Post-CLP treatment | Hemodynamics & Cytokines: Improved hemodynamic parameters and reduced serum levels of TNF-α, IL-1β, and IL-6. | [6] |
Neuroinflammatory Models
Neuroinflammation is a key contributor to the pathology of various neurological diseases. LP17 has shown promise in models of subarachnoid hemorrhage (SAH) and Parkinson's disease.
-
Subarachnoid Hemorrhage (SAH) Model:
-
Animal Model: Mice.
-
Induction of SAH: Experimental induction of SAH.
-
LP17 Administration: Treatment with LP17 following SAH induction.
-
Outcome Measures: Neurological performance (e.g., modified Garcia score, beam balance test), brain water content, neuronal damage (Fluoro-Jade C staining), and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[7]
-
-
LPS-Induced Microglial Activation (In Vitro):
Table 2: Efficacy of LP17 in Neuroinflammatory Models
| Model | Species/Cell Line | LP17 Dose/Regimen | Key Outcomes | Reference |
| Subarachnoid Hemorrhage | Mouse | Not specified | Neurological Function: Significantly improved neurological scores and reduced brain water content. | [7] |
| Mouse | Not specified | Neuronal Damage: Attenuated neuronal injury and reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [7] | |
| LPS-Stimulated Microglia | BV-2 Murine Microglia | 10 µg/mL for 16h | TREM-1 Expression: Significantly attenuated LPS-induced upregulation of TREM-1 mRNA and protein. | [8] |
Experimental Workflow and Methodologies
A typical preclinical in vivo study to evaluate the efficacy of LP17 in an inflammatory model follows a structured workflow, from animal acclimatization to data analysis.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of the TREM-1 inhibitory peptide, LP17, in a range of inflammatory conditions. By effectively dampening the excessive inflammatory response mediated by TREM-1, LP17 has been shown to improve survival in severe sepsis models, and reduce tissue damage in neuroinflammatory and intestinal injury models. The consistent reduction in key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 across different models underscores its potent anti-inflammatory activity.
Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of LP17, optimizing dosing regimens for different indications, and evaluating its safety profile in more extensive toxicology studies. The promising preclinical results presented in this guide provide a solid foundation for the continued development of LP17 as a novel therapeutic agent for human inflammatory diseases.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREM1 Blockade Ameliorates Lipopolysaccharide-Induced Acute Intestinal Dysfunction through Inhibiting Intestinal Apoptosis and Inflammation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 6. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to LP17 and C5aR2: Tools for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a complex biological response fundamental to both health and disease. The ability to modulate inflammatory pathways is a cornerstone of therapeutic development. This technical guide provides an in-depth overview of two distinct but important molecular targets in inflammation research: the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) and the complement C5a Receptor 2 (C5aR2). We will explore the utility of the peptide LP17 as an inhibitor of TREM-1 and delve into the multifaceted and often controversial role of C5aR2 in modulating inflammatory responses.
Part 1: LP17 - A Peptide Inhibitor of TREM-1
LP17 is a 17-amino acid synthetic peptide (LQVTDSGLYRCVIYHPP) that corresponds to a segment of the extracellular domain of TREM-1.[1] It has been developed and utilized as a research tool to investigate the function of TREM-1 by acting as a potent inhibitor.[1]
TREM-1: An Amplifier of Inflammation
TREM-1 is a receptor expressed on the surface of myeloid cells, such as neutrophils and monocytes.[1] It functions as an amplifier of the inflammatory response.[1] When activated, TREM-1 signaling leads to the increased production and release of pro-inflammatory cytokines and chemokines, thereby amplifying the immune response.[1] Dysregulation of TREM-1 has been implicated in the pathogenesis of various inflammatory conditions, including sepsis and periodontal disease.[1]
Mechanism of Action of LP17
LP17 is thought to exert its inhibitory effects by competing with the natural ligand for TREM-1, thus preventing the downstream signaling cascade that amplifies inflammation. By blocking TREM-1 activation, LP17 can attenuate the excessive inflammatory response mediated by this receptor.[1]
Quantitative Data on LP17's Effects
The following table summarizes the observed effects of LP17 in various experimental models of inflammation.
| Experimental Model | Cell/Animal Type | Key Findings with LP17 Treatment | Reference |
| Periodontal Disease Model | Myelomonocytic cell line (MonoMac-6) stimulated with P. gingivalis | Inhibition of TNF-α and IL-6 secretion. | [1] |
| Pneumonia Model | Wistar rats infected with Staphylococcus aureus or Pseudomonas aeruginosa | Increased survival; Reduction in pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [1] |
| Sepsis secondary to Pneumonia | Rats with Pseudomonas aeruginosa pneumonia | Improved hemodynamic status, attenuated lactic acidosis and hypoxemia; Reduced serum TNF-α, IL-1β, and IL-6; Improved 7-day survival. | [1] |
Experimental Protocols Utilizing LP17
In Vitro Inhibition of Cytokine Secretion:
-
Culture myelomonocytic cells (e.g., MonoMac-6) in appropriate media.
-
Pre-incubate the cells with a range of concentrations of LP17 peptide for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TREM-1 agonist or a relevant pathogen-associated molecular pattern (PAMP), such as lipopolysaccharide (LPS) from P. gingivalis.
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
In Vivo Murine Model of Pneumonia:
-
Anesthetize Wistar rats.
-
Induce pneumonia via intratracheal instillation of a bacterial suspension (e.g., Pseudomonas aeruginosa).
-
Administer LP17 or a control peptide (e.g., scrambled peptide) intravenously or intraperitoneally at a predetermined dose and time points post-infection.
-
Monitor survival rates over a defined period (e.g., 7 days).
-
At specific time points, collect bronchoalveolar lavage fluid (BALF) and blood samples.
-
Measure cytokine levels in BALF and serum by ELISA.
-
Perform histological analysis of lung tissue to assess inflammation and tissue damage.
Visualizing the TREM-1 Signaling Pathway and LP17 Inhibition
Caption: TREM-1 signaling pathway and the inhibitory action of LP17.
Part 2: C5aR2 (C5L2) - A Controversial Modulator of Inflammation
C5aR2, also known as C5L2 or GPR77, is the second receptor for the potent pro-inflammatory anaphylatoxin C5a.[2] Unlike the classical C5a receptor (C5aR1), C5aR2 does not couple to G proteins and its role in inflammation is highly debated, with evidence supporting both pro- and anti-inflammatory functions.[2][3]
The Dual Nature of C5aR2 in Inflammation
The function of C5aR2 appears to be context-dependent, varying with the disease model, cell type, and genetic background.[2]
Anti-inflammatory Roles:
-
Decoy Receptor: C5aR2 can act as a decoy receptor, binding to C5a and its des-arginine form, thereby reducing the amount of ligand available to bind to the pro-inflammatory C5aR1.[2]
-
Negative Modulation of TLRs: C5aR2 has been shown to negatively modulate Toll-like receptor (TLR) and C5aR1-induced inflammation.[2]
-
Protective Effects: In certain models, such as ANCA-associated glomerulonephritis and LPS-induced lung injury, C5aR2 has demonstrated protective and anti-inflammatory effects.[2]
Pro-inflammatory Roles:
-
HMGB1 Release: C5aR2 can induce the release of the pro-inflammatory mediator High Mobility Group Box 1 (HMGB1).[2]
-
NLRP3 Inflammasome Activation: The C5a/C5aR2 axis can promote inflammation by upregulating the NLRP3 inflammasome.[4]
-
Neutrophil Activation: In some contexts, C5aR2 can enhance neutrophil activation.[2]
C5aR2 Signaling Pathways
C5aR2's signaling is distinct from C5aR1. It is known to interact with β-arrestins.[3] The interaction with β-arrestin can lead to the internalization of the receptor and modulation of downstream signaling pathways, such as the ERK1/2 pathway.[2][5] Furthermore, C5aR2 can modulate the signaling of other receptors, including C5aR1 and pattern recognition receptors (PRRs).[6][7]
Quantitative Data on C5aR2 Modulation
| Condition/Model | Cell/Animal Type | Effect of C5aR2 Activation/Deficiency | Key Signaling Pathway(s) Implicated | Reference |
| ANCA-associated Glomerulonephritis | Mouse model | Protective and anti-inflammatory effect of C5aR2. | Not specified | [2] |
| LPS-induced Lung Injury | Mouse model | C5aR2 deficiency exacerbates inflammation. | Not specified | [2] |
| Renal Infection | Mouse model | C5aR2 promotes renal inflammation and tissue damage. | Upregulation of HMGB1 and NLRP3/caspase-1 inflammasome. | [4] |
| Peritonitis | Mouse model | C5aR2 deficiency leads to increased neutrophil infiltration. | Antagonism of C5aR1 signaling in neutrophil chemotaxis. | [3][8] |
| Macrophage Stimulation | Human monocyte-derived macrophages | C5aR2 activation downregulates cytokine production triggered by various TLRs and other PRRs. | Dampening of ERK signaling. | [9] |
Experimental Protocols for Studying C5aR2 Function
C5aR2 Knockout/Deficient Animal Models:
-
Utilize C5ar2-/- mice and wild-type littermates as controls.
-
Induce an inflammatory disease model (e.g., sepsis via cecal ligation and puncture, peritonitis via thioglycollate injection, or renal injury via infection).[3][10]
-
At defined time points, assess inflammatory parameters such as:
-
Leukocyte infiltration into the site of inflammation (e.g., peritoneal lavage, lung histology).
-
Cytokine and chemokine levels in relevant biological fluids (e.g., serum, peritoneal fluid) using ELISA or multiplex assays.
-
Expression of inflammatory mediators and signaling molecules in tissues or isolated cells by RT-PCR, Western blotting, or immunohistochemistry.
-
Survival rates and clinical scores of disease severity.
-
In Vitro Cell-Based Assays:
-
Isolate primary immune cells (e.g., neutrophils, macrophages) from wild-type and C5ar2-/- mice or use human cells with and without C5aR2 knockdown/knockout.[3]
-
Stimulate cells with C5a, LPS, or other inflammatory stimuli.
-
Measure cellular responses such as:
-
Chemotaxis using a Boyden chamber assay.
-
Calcium mobilization using fluorescent calcium indicators.
-
Cytokine secretion by ELISA.
-
Activation of signaling pathways (e.g., phosphorylation of ERK, NF-κB) by Western blotting.
-
Visualizing the Interplay between C5aR1 and C5aR2
Caption: Simplified model of C5aR1 and C5aR2 signaling interplay.
Conclusion
Both the TREM-1 inhibitor LP17 and the complement receptor C5aR2 represent valuable tools for dissecting the complexities of inflammatory signaling. LP17 provides a targeted approach to inhibit a key amplifier of the innate immune response, with demonstrated efficacy in preclinical models of inflammatory diseases. C5aR2, on the other hand, presents a more intricate target with a dual functionality that is still being unraveled. Understanding the context-dependent roles of C5aR2 is crucial for the development of therapeutics that target the complement system. Further research into both of these molecules will undoubtedly provide deeper insights into the regulation of inflammation and open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5aR2 Deficiency Lessens C5aR1 Distribution and Expression in Neutrophils and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - The C5a/C5aR2 axis promotes renal inflammation and tissue damage [insight.jci.org]
- 5. The C5a Receptor (C5aR) C5L2 Is a Modulator of C5aR-mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Complement Receptor C5aR2: A Powerful Modulator of Innate and Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C5aR2 Deficiency Lessens C5aR1 Distribution and Expression in Neutrophils and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C5aR2 Activation Broadly Modulates the Signaling and Function of Primary Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction between C5a and both C5aR and C5L2 receptors is required for production of G-CSF during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LP17 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP17 is a 17-amino acid peptide (sequence: LQVTDSGLYRCVIYHPP) that acts as a potent inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3][4] As a modulator of the inflammatory response, LP17 holds significant therapeutic potential for various inflammatory and autoimmune diseases. This document provides a detailed protocol for the chemical synthesis of LP17 using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
The LP17 peptide corresponds to a highly conserved region within the extracellular domain of human and murine TREM-1.[1][2][3] Its mechanism of action is dual: it acts as a direct competitive inhibitor by binding to TREM-1 and also functions as a decoy receptor, sequestering TREM-1 ligands.[1] By inhibiting TREM-1 signaling, LP17 has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][4] The synthesis and purification of high-purity LP17 are crucial for research and preclinical development. This protocol outlines a robust method to achieve this.
Data Presentation
Table 1: Physicochemical Properties of LP17
| Property | Value |
| Full Sequence | Leu-Gln-Val-Thr-Asp-Ser-Gly-Leu-Tyr-Arg-Cys-Val-Ile-Tyr-His-Pro-Pro |
| Molecular Formula | C₈₇H₁₃₃N₂₃O₂₅S₁ |
| Average Molecular Weight | 1945.2 g/mol |
| Monoisotopic Molecular Weight | 1943.95 g/mol |
Table 2: Recommended Protected Amino Acids for LP17 Synthesis
| Amino Acid (AA) | 3-Letter Code | Recommended Derivative |
| Leucine | Leu | Fmoc-Leu-OH |
| Glutamine | Gln | Fmoc-Gln(Trt)-OH |
| Valine | Val | Fmoc-Val-OH |
| Threonine | Thr | Fmoc-Thr(tBu)-OH |
| Aspartic Acid | Asp | Fmoc-Asp(OtBu)-OH |
| Serine | Ser | Fmoc-Ser(tBu)-OH |
| Glycine | Gly | Fmoc-Gly-OH |
| Tyrosine | Tyr | Fmoc-Tyr(tBu)-OH |
| Arginine | Arg | Fmoc-Arg(Pbf)-OH |
| Cysteine | Cys | Fmoc-Cys(Trt)-OH |
| Isoleucine | Ile | Fmoc-Ile-OH |
| Histidine | His | Fmoc-His(Trt)-OH |
| Proline | Pro | Fmoc-Pro-OH |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of LP17
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.
1. Resin Selection and Preparation:
-
For a C-terminal carboxylate, use a pre-loaded Fmoc-Pro-Wang resin. For a C-terminal amide, use a Rink Amide resin and the first coupling will be with Fmoc-Pro-OH.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU (or a similar coupling agent like HATU) in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
After a negative ninhydrin test, drain the coupling solution and wash the resin with DMF (3-5 times).
-
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The inclusion of TIS and water as scavengers is crucial to protect the Cysteine and Arginine residues.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
4. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: LP17 Purification by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude, dried LP17 peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile (B52724) in water. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended for optimal separation of a 17-mer peptide. A suggested starting gradient is a linear increase from 10% to 50% Mobile Phase B over 40 minutes. This may require optimization based on the observed chromatogram.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak in the chromatogram.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
4. Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified LP17 peptide as a white, fluffy powder.
Visualizations
TREM-1 Signaling Pathway and LP17 Inhibition
References
Application Notes and Protocols for LP17 Administration in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the synthetic peptide LP17, a known inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), in established mouse models of sepsis. The methodologies outlined are based on findings from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TREM-1 inhibition in sepsis.
Introduction to LP17 and TREM-1 in Sepsis
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. TREM-1 is a receptor expressed on myeloid cells, such as neutrophils and macrophages, that acts as an amplifier of the inflammatory response.[1][2] Upon activation by microbial products, TREM-1 signaling exacerbates the production of pro-inflammatory cytokines, contributing to the excessive inflammation and tissue damage seen in sepsis.[3] LP17 is a 17-amino-acid synthetic peptide that acts as a decoy receptor for TREM-1, thereby inhibiting its signaling pathway.[1][4] Studies in rodent models have demonstrated that LP17 can attenuate the inflammatory response and improve survival in sepsis.[1][5][6][7]
Signaling Pathway of TREM-1 Inhibition by LP17
The TREM-1 signaling cascade is initiated upon ligand binding, leading to the recruitment of the adapter protein DAP12. This interaction facilitates the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based activation motif (ITAM) of DAP12 by Src family kinases. The phosphorylated ITAM then serves as a docking site for the spleen tyrosine kinase (Syk), which in turn activates downstream signaling pathways, including PI3K/Akt and NF-κB.[1][4][8][9][10][11] This cascade culminates in the production of pro-inflammatory cytokines and chemokines. LP17 competitively inhibits the binding of endogenous ligands to TREM-1, thereby preventing the initiation of this inflammatory cascade.
Experimental Protocols
Two primary mouse models are widely used to study sepsis: the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial sepsis, and the Lipopolysaccharide (LPS) model, which simulates endotoxemia.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[12][13]
Materials:
-
Male Balb/c or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 4-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
LP17 peptide (and scrambled peptide control)
-
Antibiotics (e.g., imipenem)
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and disinfect the surgical area.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer fluid resuscitation with pre-warmed sterile saline subcutaneously.
-
Administer antibiotics as per the experimental design, typically starting a few hours post-surgery.[5]
LP17 Administration Protocol (CLP Model):
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: A dose-response effect has been observed, with effective doses ranging from 10 µg to 200 µg per mouse.[5] A common dose is 100 µg per mouse.[5]
-
Timing: LP17 has shown efficacy when administered at various time points relative to CLP:
-
Control: A scrambled peptide with the same amino acid composition but a different sequence should be used as a negative control.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
The LPS model induces a systemic inflammatory response that mimics the hyperinflammatory phase of sepsis.[13]
Materials:
-
Male Balb/c or C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline or PBS
-
LP17 peptide (and scrambled peptide control)
Procedure:
-
Prepare a stock solution of LPS in sterile saline or PBS.
-
Administer LPS via intraperitoneal (i.p.) injection. The dose of LPS will determine the severity of endotoxemia and mortality rate. A lethal dose (LD100) is often used in survival studies.
LP17 Administration Protocol (LPS Model):
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: Effective doses range from 50 µg to 100 µg per mouse.[5]
-
Timing:
-
Control: A scrambled peptide should be used as a negative control.
Data Presentation
The following tables summarize the quantitative data from key studies on LP17 administration in mouse models of sepsis.
Table 1: Efficacy of LP17 in the CLP Sepsis Model
| Parameter | Control Group (Saline/Scrambled Peptide) | LP17 Treatment Group | Key Findings | Reference |
| Survival Rate | ~10-20% | Up to 60-70% | Significant improvement in survival, even with delayed administration. Repeated doses showed the most benefit. | [5] |
| LP17 Dosage | N/A | 10 µg, 20 µg, 50 µg, 100 µg, 200 µg (single injection) | A dose-dependent effect on survival was observed. | [5] |
| Administration Timing | N/A | H0, H+4, H+24 (single); H+4, H+8, H+24 (repeated) | Efficacy demonstrated with both early and late intervention. | [5] |
| Serum TNF-α | Elevated | Significantly Reduced | LP17 attenuates the systemic pro-inflammatory cytokine response. | [1] |
| Serum IL-1β | Elevated | Significantly Reduced | LP17 reduces key inflammatory mediators. | [1] |
| Bacterial Clearance | N/A | No significant difference compared to control | LP17's protective effect is not due to enhanced bacterial clearance. | [5] |
Table 2: Efficacy of LP17 in the LPS-Induced Endotoxemia Model
| Parameter | Control Group (Saline/Scrambled Peptide) | LP17 Treatment Group | Key Findings | Reference |
| Survival Rate | ~10% | Up to 90% | Strong protective effect against lethal endotoxemia. | [6] |
| LP17 Dosage | N/A | 50 µg, 100 µg | Dose-dependent protection observed. | [5] |
| Administration Timing | N/A | 60 min before LPS; 4 or 6 hours after LPS | Effective as both a prophylactic and a therapeutic intervention. | [5][6] |
| Serum TNF-α | Elevated | Reduced by ~30% | LP17 modulates the initial cytokine storm. | [6] |
| Serum IL-1β | Elevated | Significantly Reduced | Consistent reduction in pro-inflammatory cytokines. | [1] |
Conclusion
The administration of LP17 shows significant promise in mitigating the hyperinflammatory response and improving outcomes in mouse models of sepsis. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of TREM-1 inhibition. Researchers should carefully consider the choice of sepsis model, LP17 dosage, and timing of administration to best suit their specific experimental objectives. The use of appropriate controls, including a scrambled peptide, is crucial for interpreting the specific effects of LP17.
References
- 1. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DAP12 Is Required for Macrophage Recruitment to the Lung in Response to Cigarette Smoke and Chemotaxis toward CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 8. Essential Role of DAP12 Signaling in Macrophage Programming into a Fusion-Competent State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of DAP12 signaling in macrophage programming into a fusion-competent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - DAP12 signaling: from immune cells to bone modeling and brain myelination [jci.org]
- 11. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine model of polymicrobial septic peritonitis using cecal ligation and puncture (CLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of LP17 in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP17 is a 17-amino acid peptide that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). TREM-1 is a key amplifier of the inflammatory response in myeloid cells, and its activation is associated with the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This document provides detailed protocols for studying the dose-response effects of LP17 on primary human cells, specifically focusing on its ability to inhibit cytokine production in Lipopolysaccharide (LPS)-stimulated monocytes.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of LP17 on cytokine production by primary human monocytes stimulated with LPS.
Table 1: Dose-Dependent Inhibition of TNF-α Production by LP17 in LPS-Stimulated Primary Human Monocytes
| LP17 Concentration (ng/mL) | LPS (1 µg/mL) + LP17 | % Inhibition of TNF-α |
| 10 | + | Data not available |
| 50 | + | Data not available |
| 100 | + | Data not available |
Note: While a dose-dependent reduction was observed, specific quantitative values for TNF-α levels at each LP17 concentration were not provided in the source material. A study reported that LP17 reduced, in a concentration-dependent manner, the TNF-α and IL-1β production from cells cultured with LPS[1].
Table 2: Dose-Dependent Inhibition of IL-1β Production by LP17 in LPS-Stimulated Primary Human Monocytes
| LP17 Concentration (ng/mL) | LPS (1 µg/mL) + LP17 | % Inhibition of IL-1β |
| 10 | + | Data not available |
| 50 | + | Data not available |
| 100 | + | Data not available |
Note: Similar to TNF-α, a dose-dependent inhibition of IL-1β by LP17 was reported, but specific quantitative data points are not available in the provided search results. The study indicated a concentration-dependent reduction in IL-1β production by primary monocytes treated with LP17 and stimulated with LPS[1].
Experimental Protocols
Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding them to a new 50 mL conical tube with sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Isolation of Primary Human Monocytes from PBMCs
This protocol describes the isolation of monocytes from the PBMC population using magnetic-activated cell sorting (MACS).
Materials:
-
Isolated PBMCs
-
CD14 MicroBeads, human
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
LS Columns
-
MACS Separator
Procedure:
-
Resuspend the PBMC pellet in MACS buffer.
-
Add CD14 MicroBeads to the cell suspension and incubate for 15 minutes at 4-8°C.
-
Wash the cells by adding MACS buffer and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in MACS buffer.
-
Place an LS Column in the magnetic field of a MACS Separator.
-
Prepare the column by rinsing it with MACS buffer.
-
Apply the cell suspension onto the column.
-
Wash the column with MACS buffer. The unlabeled cells (non-monocytes) will pass through.
-
Remove the column from the separator and place it on a new collection tube.
-
Pipette MACS buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled CD14+ monocytes.
-
Perform a cell count and assess purity by flow cytometry.
Protocol 3: Dose-Response Study of LP17 in LPS-Stimulated Primary Human Monocytes
This protocol details the treatment of primary human monocytes with varying concentrations of LP17 followed by stimulation with LPS to measure cytokine inhibition.
Materials:
-
Isolated primary human monocytes
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LP17 peptide (stock solution prepared in sterile water or PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-1β
Procedure:
-
Seed the isolated primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of LP17 in complete RPMI medium to achieve final concentrations of 10, 50, and 100 ng/mL. Also, prepare a vehicle control (medium without LP17).
-
Carefully remove the medium from the wells and add the different concentrations of LP17 or the vehicle control.
-
Pre-incubate the cells with LP17 for 1 hour at 37°C.
-
Prepare a working solution of LPS at 1 µg/mL in complete RPMI medium.
-
Add the LPS solution to the wells containing LP17 or vehicle control. Include a negative control group with cells that are not stimulated with LPS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of LP17.
Caption: Experimental workflow for LP17 dose-response study.
References
Application Notes and Protocols for Detecting LP17 Activity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP17 is a synthetic 17-amino acid peptide (LQVTDSGLYRCVIYHPP) that functions as a potent inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1).[1] TREM-1 is a receptor expressed on myeloid cells, such as neutrophils and monocytes, and acts as an amplifier of inflammatory responses.[1] By mimicking a portion of the extracellular domain of TREM-1, LP17 acts as a decoy receptor, preventing the binding of the natural TREM-1 ligand and subsequently downregulating the inflammatory signaling cascade.[1] Due to its role in modulating inflammation, LP17 is a valuable tool in studying the therapeutic potential of TREM-1 inhibition in various inflammatory conditions, including sepsis and periodontal disease.[1]
Direct quantitative detection of the LP17 peptide in biological samples can be challenging and often requires specialized techniques like mass spectrometry. However, the biological activity and downstream effects of LP17 can be readily assessed using a variety of established molecular and cellular biology techniques. These application notes provide detailed protocols for indirect methods to quantify the efficacy of LP17 by measuring changes in downstream inflammatory markers and signaling molecules.
Data Presentation: Efficacy of LP17 Treatment
The following tables summarize quantitative data from studies investigating the effects of LP17 treatment in various models.
Table 1: Effect of LP17 on Pro-inflammatory Cytokine Levels in a Rat Model of Sepsis [1][2]
| Cytokine | Control Group (sepsis) | LP17-Treated Group (sepsis) | Method of Detection |
| Serum TNF-α | Significantly Increased | Significantly Reduced | ELISA |
| Serum IL-1β | Significantly Increased | Significantly Reduced | ELISA |
| Serum IL-6 | Significantly Increased | Significantly Reduced | ELISA |
| Serum sTREM-1 | Significantly Increased | Significantly Attenuated | ELISA |
Table 2: Effect of LP17 on Inflammatory Gene Expression in Human Primary PBMCs [3]
| Gene | Severe EV-A71 Infection | Severe EV-A71 Infection + LP17 | Method of Detection |
| TREM-1 | Upregulated | Downregulated | qRT-PCR |
| TNF-α | Upregulated | Downregulated | qRT-PCR |
| IL-6 | Upregulated | Downregulated | qRT-PCR |
| IL-1β | Upregulated | Downregulated | qRT-PCR |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of cytokines such as TNF-α, IL-6, IL-1β, and soluble TREM-1 (sTREM-1) in biological samples like serum, plasma, or cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Detection Antibody
-
Recombinant standard protein
-
Streptavidin-HRP
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Reagent Diluent (e.g., 1% BSA in PBS)
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Preparation:
-
Bring all reagents and samples to room temperature.
-
If the plate is not pre-coated, coat the wells with 100 µL of capture antibody diluted in coating buffer and incubate overnight at 4°C. Wash the plate three times with Wash Buffer. Block the plate with 300 µL of Reagent Diluent for at least 1 hour at room temperature. Wash three times.
-
-
Sample and Standard Addition:
-
Prepare a serial dilution of the recombinant standard protein in Reagent Diluent to create a standard curve.
-
Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Aspirate the liquid from each well and wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted detection antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Aspirate and wash the plate three times.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 20 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Aspirate and wash the plate five times.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 10-20 minutes at room temperature in the dark.[4]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4]
-
Read the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the target cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Western Blot for Signaling Protein Analysis
This protocol details the detection of phosphorylated signaling proteins, such as pJAK2 and pSTAT3, in cell or tissue lysates to assess the downstream effects of LP17 on the TREM-1 signaling pathway.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pJAK2, anti-pSTAT3, and loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[5][6]
-
Determine the protein concentration of each sample using a protein assay.[6]
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.[5]
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[5][6]
-
-
Detection:
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Immunohistochemistry (IHC) for Tissue Analysis
This protocol provides a general workflow for detecting the expression and localization of proteins within paraffin-embedded tissue sections. This can be used to assess changes in inflammatory cell infiltration or protein expression in tissues treated with LP17.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen Retrieval Buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 8.0)
-
Hydrogen Peroxide solution (to block endogenous peroxidase)
-
Blocking Buffer (e.g., normal serum)
-
Primary antibody
-
Biotinylated secondary antibody and Streptavidin-HRP or HRP-polymer-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes.
-
Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.[10]
-
Wash with PBS.
-
Incubate with the secondary antibody for 30-60 minutes at room temperature.[9]
-
Wash with PBS.
-
If using an avidin-biotin system, incubate with Streptavidin-HRP.
-
-
Detection and Counterstaining:
-
Apply DAB chromogen substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.[10]
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of LP17.
Caption: Experimental workflow for cytokine quantification using ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guinea pig IL-17(Interleukin 17) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. bio-rad.com [bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry Procedure [sigmaaldrich.com]
- 10. Immunohistochemistry [protocols.io]
Application Notes and Protocols for Studying Neutrophil Activation Using LP17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are critical effector cells of the innate immune system, playing a pivotal role in the first line of defense against pathogens. However, their excessive activation can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases. The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a key amplifier of the inflammatory response in neutrophils. LP17, a 17-amino acid synthetic peptide (LQVTDSGLYRCVIYHPP), acts as a competitive inhibitor of TREM-1, offering a valuable tool to investigate the role of TREM-1 in neutrophil activation and to explore its therapeutic potential.[1][2] These application notes provide detailed protocols for utilizing LP17 to study its effects on key neutrophil functions: chemotaxis, degranulation, and oxidative burst.
Mechanism of Action of LP17
LP17 is a synthetic peptide derived from the extracellular domain of TREM-1.[1][2] It is believed to function as a decoy receptor, competitively binding to the endogenous ligands of TREM-1 and thereby preventing the activation of the TREM-1 signaling pathway.[1][3] Activation of TREM-1 on the surface of neutrophils, in conjunction with a Toll-like receptor (TLR) signal, leads to the recruitment of the adapter protein DAP12. This initiates a downstream signaling cascade involving Src family kinases, Spleen tyrosine kinase (Syk), Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), and Mitogen-activated protein kinases (MAPKs), ultimately leading to neutrophil activation.[1][2][4][5] By blocking the initial ligand binding, LP17 effectively dampens this inflammatory cascade.
Data Presentation
The following tables summarize the expected inhibitory effects of LP17 on various neutrophil functions based on available literature. Researchers should generate their own dose-response curves to determine the optimal concentration of LP17 for their specific experimental conditions.
Table 1: LP17 Inhibition of Neutrophil Chemotaxis
| Parameter | Description | Expected Effect of LP17 |
| Chemotactic Index | A measure of the directness of cell migration towards a chemoattractant. | Dose-dependent decrease |
| Migration Distance | The distance neutrophils migrate towards a chemoattractant. | Dose-dependent decrease |
| IC50 | The concentration of LP17 that inhibits 50% of the chemotactic response. | To be determined experimentally |
Table 2: LP17 Inhibition of Neutrophil Degranulation
| Granule Marker | Description | Expected Effect of LP17 |
| Myeloperoxidase (MPO) | Enzyme released from azurophilic (primary) granules. | Dose-dependent decrease in release |
| Neutrophil Elastase (NE) | Serine protease released from azurophilic granules. | Dose-dependent decrease in release |
| Lactoferrin | Glycoprotein released from specific (secondary) granules. | Dose-dependent decrease in release |
| Matrix Metalloproteinase-9 (MMP-9) | Enzyme released from gelatinase (tertiary) granules. | Dose-dependent decrease in release |
Table 3: LP17 Inhibition of Neutrophil Oxidative Burst
| Parameter | Description | Expected Effect of LP17 |
| Reactive Oxygen Species (ROS) Production | Measurement of superoxide (B77818) anion and other reactive oxygen species. | Dose-dependent decrease |
| NADPH Oxidase Activity | The primary enzyme responsible for the respiratory burst. | Dose-dependent decrease in activity |
| IC50 | The concentration of LP17 that inhibits 50% of the oxidative burst. | To be determined experimentally |
Experimental Protocols
Isolation of Human Neutrophils
This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Anticoagulated (ACD or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran (B179266) T500
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
HBSS with Ca²⁺ and Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS without Ca²⁺ and Mg²⁺.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and the underlying erythrocyte layer into a new 50 mL conical tube.
-
Add 3% Dextran T500 in saline to the cell suspension (1:5 ratio of dextran to cell suspension volume) and mix gently.
-
Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the leukocyte-rich supernatant and transfer to a new 50 mL conical tube.
-
Centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of cold RBC Lysis Buffer. Incubate for 5-10 minutes on ice to lyse contaminating red blood cells.
-
Add 45 mL of cold HBSS without Ca²⁺ and Mg²⁺ to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold HBSS without Ca²⁺ and Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺ and Mg²⁺ supplemented with 0.5% FBS.
-
Determine cell viability and purity using a hemocytometer and Trypan Blue exclusion, or by flow cytometry using neutrophil-specific markers (e.g., CD15, CD16b). Purity should be >95%.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of LP17 to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
LP17 peptide (various concentrations)
-
Chemoattractant (e.g., fMLP at 10 nM, IL-8 at 100 ng/mL)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
HBSS with Ca²⁺ and Mg²⁺ and 0.5% BSA
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Protocol:
-
Pre-treat neutrophils (1 x 10⁶ cells/mL) with various concentrations of LP17 or a scrambled peptide control for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Add the pre-treated neutrophil suspension to the upper chamber (on top of the filter).
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the upper chamber and wipe the upper side of the filter to remove non-migrated cells.
-
To quantify migrated cells, either:
-
Stain the migrated cells on the lower side of the filter with a fluorescent dye and count under a microscope.
-
Or, add a lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower chamber, incubate to lyse the migrated cells and measure the fluorescence using a plate reader.
-
-
Calculate the chemotactic index and the percentage of inhibition for each LP17 concentration.
Neutrophil Degranulation Assay (Elastase Release)
This assay measures the effect of LP17 on the release of elastase, a primary granule enzyme, from activated neutrophils.
Materials:
-
Isolated human neutrophils
-
LP17 peptide (various concentrations)
-
Neutrophil agonist (e.g., fMLP at 1 µM + Cytochalasin B at 5 µg/mL)
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
96-well microplate
-
Spectrophotometer (405 nm)
Protocol:
-
Pre-treat neutrophils (2 x 10⁶ cells/mL) with various concentrations of LP17 or a scrambled peptide control for 30 minutes at 37°C in a 96-well plate.
-
Add the neutrophil agonist to stimulate degranulation.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of substrate cleavage, which is proportional to the amount of released elastase.
-
Calculate the percentage of inhibition of elastase release for each LP17 concentration.
Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123 Assay)
This flow cytometry-based assay measures the production of reactive oxygen species (ROS) and its inhibition by LP17.
Materials:
-
Isolated human neutrophils
-
LP17 peptide (various concentrations)
-
Neutrophil agonist (e.g., PMA at 100 nM or fMLP at 1 µM)
-
Dihydrorhodamine 123 (DHR 123)
-
Flow cytometer
-
FACS tubes
Protocol:
-
Resuspend neutrophils (1 x 10⁶ cells/mL) in HBSS with Ca²⁺ and Mg²⁺.
-
Pre-treat the cells with various concentrations of LP17 or a scrambled peptide control for 15 minutes at 37°C.
-
Add DHR 123 to a final concentration of 5 µM and incubate for another 15 minutes at 37°C in the dark.
-
Add the neutrophil agonist to stimulate the oxidative burst.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Acquire the samples on a flow cytometer, exciting at 488 nm and detecting the emission in the green channel (FITC).
-
Analyze the data by gating on the neutrophil population and measuring the mean fluorescence intensity (MFI) of Rhodamine 123.
-
Calculate the percentage of inhibition of ROS production for each LP17 concentration.
Mandatory Visualization
Caption: TREM-1 signaling pathway in neutrophils and the inhibitory action of LP17.
Caption: General experimental workflow for studying the effect of LP17 on neutrophil activation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Sepsis-induced inhibition of neutrophil chemotaxis is mediated by activation of peroxisome proliferator-activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP17 in In Vivo Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP17 is a synthetic peptide antagonist of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1). TREM-1 is a key amplifier of inflammatory responses in myeloid cells, including microglia, the resident immune cells of the central nervous system. In the context of neuroinflammation, which is a critical component in the pathophysiology of various neurological disorders such as stroke, traumatic brain injury (TBI), and neurodegenerative diseases, the TREM-1 signaling pathway presents a promising therapeutic target. LP17 competitively inhibits the binding of endogenous ligands to TREM-1, thereby attenuating the downstream inflammatory cascade. These application notes provide a comprehensive overview of the use of LP17 in preclinical, in vivo models of neuroinflammation, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
Table 1: Efficacy of LP17 in a Mouse Model of Traumatic Brain Injury (TBI)
| Parameter | TBI + Vehicle | TBI + LP17 (1.0 µg/g) | TBI + LP17 (3.0 µg/g) | P-value (LP17 vs. Vehicle) | Citation |
| TREM-1 Protein Level (relative to sham) | Significantly Increased | Significantly Attenuated | Significantly Attenuated | p<0.001 | [1] |
| IL-1β mRNA Level (relative to sham) | Significantly Upregulated | Significantly Suppressed | Not Reported | p<0.01 | [1] |
| IL-18 mRNA Level (relative to sham) | Significantly Upregulated | Significantly Suppressed | Not Reported | p<0.01 | [1] |
| CXCL-1 mRNA Level (relative to sham) | Significantly Upregulated | Significantly Decreased | Not Reported | Not Specified | [1] |
| CXCL-2 mRNA Level (relative to sham) | Significantly Upregulated | Significantly Decreased | Not Reported | Not Specified | [1] |
| CCL-2 mRNA Level (relative to sham) | Significantly Upregulated | Significantly Decreased | Not Reported | Not Specified | [1] |
| Latency in Morris Water Maze (seconds) | Significantly Longer | Significantly Reduced | Not Reported | p<0.01 | [1] |
Table 2: Efficacy of LP17 in a Mouse Model of Subarachnoid Hemorrhage (SAH)
| Parameter | SAH + Vehicle | SAH + LP17 | P-value (LP17 vs. Vehicle) | Citation |
| Neurological Score (modified Garcia score) | Impaired | Significantly Improved | ##P<0.01 | [2] |
| Brain Water Content (%) | Increased | Significantly Attenuated | ##P<0.01 | [2] |
| Neuronal Damage (FJC positive cells) | Increased | Significantly Reduced | ###P<0.001 | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Increased | Reduced | Not Specified | [2] |
Signaling Pathways
The therapeutic effects of LP17 in neuroinflammation are primarily mediated through the inhibition of the TREM-1 signaling pathway. Upon binding of its ligand, TREM-1 associates with the transmembrane adapter protein DAP12. This interaction leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12, which in turn recruits and activates Spleen Tyrosine Kinase (SYK). Activated SYK initiates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory genes, including cytokines and chemokines. LP17 acts as a competitive antagonist, preventing ligand binding to TREM-1 and thereby inhibiting this entire inflammatory cascade.
Caption: TREM-1 Signaling Pathway and LP17 Inhibition.
Experimental Protocols
Experimental Workflow for In Vivo Neuroinflammation Studies with LP17
Caption: Experimental Workflow for LP17 Treatment.
Intranasal Administration of LP17 to Awake Mice
This protocol is adapted from established methods for intranasal delivery to rodents, allowing for direct nose-to-brain delivery and minimizing systemic exposure.[3]
Materials:
-
LP17 peptide, lyophilized
-
Sterile, pyrogen-free saline
-
Pipettor (P2 or P10) and sterile tips
-
Mouse restraint device (optional, but recommended for beginners)
Procedure:
-
Preparation of LP17 Solution:
-
Reconstitute lyophilized LP17 in sterile saline to the desired concentration (e.g., for a 1.0 µg/g dose in a 25g mouse, prepare a solution that delivers 25 µg in the desired administration volume).
-
Vortex briefly to ensure complete dissolution. Store on ice.
-
-
Acclimation:
-
Handle the mice for several days prior to the experiment to acclimate them to the procedure and reduce stress.
-
-
Administration:
-
Gently restrain the mouse. For awake administration, a modified scruff grip can be used to immobilize the head.[3] The nose of the mouse should be pointing upwards.
-
Using a pipettor, administer a small drop (e.g., 2-3 µL) of the LP17 solution onto the external nares, allowing the mouse to inhale the droplet.
-
Alternate between nares for subsequent drops until the full volume is administered.
-
Allow a brief pause between drops to ensure complete inhalation and prevent the solution from running off.
-
The total volume administered should be kept low (typically under 30 µL) to avoid drainage into the lungs.[4]
-
Western Blot for Pro-inflammatory Markers in Brain Tissue
This protocol provides a general framework for detecting proteins such as TNF-α in brain homogenates.
Materials:
-
Homogenized brain tissue (from the region of interest)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-TNF-α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
ELISA for Cytokine Levels in Brain Homogenates
This protocol outlines the measurement of cytokines like IL-1β in brain tissue.
Materials:
-
Homogenized brain tissue
-
ELISA kit for the specific cytokine of interest (e.g., Mouse IL-1β ELISA kit)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare brain homogenates as described for Western blotting, or according to the ELISA kit manufacturer's instructions.
-
Dilute the samples as necessary to fall within the standard curve range of the assay.
-
-
ELISA Assay:
-
Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards, controls, and samples to the pre-coated microplate.
-
Incubating the plate.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Normalize the cytokine concentration to the total protein concentration of the homogenate.
-
Immunofluorescence for Microglial Activation (Iba1 Staining)
This protocol describes the staining of brain sections to visualize microglia using the marker Iba1.
Materials:
-
Fixed, sectioned brain tissue (free-floating or slide-mounted)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Iba1
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain.
-
Section the brain using a vibratome or cryostat.
-
-
Staining:
-
Wash the sections in PBS.
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the anti-Iba1 primary antibody (diluted in blocking buffer) overnight at 4°C.[5]
-
Wash the sections extensively with PBS.
-
Incubate the sections with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[5]
-
Wash the sections with PBS.
-
Counterstain with DAPI.
-
Mount the sections onto slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Analyze microglial morphology and density using appropriate imaging software.
-
Conclusion
LP17 demonstrates significant therapeutic potential in various in vivo models of neuroinflammation by effectively targeting the TREM-1 signaling pathway. The provided data and protocols offer a valuable resource for researchers investigating the role of TREM-1 in neurological disorders and for the preclinical development of novel anti-inflammatory therapies. It is recommended to optimize the specific parameters of these protocols based on the experimental model and research question.
References
- 1. TREM-1 as a potential gatekeeper of neuroinflammatory responses: therapeutic validation and mechanistic insights in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application of LP17 in the Study of Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, adopting distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory responses. Its activation on macrophages is crucial for the induction of the M1 phenotype. LP17, a synthetic peptide, acts as a competitive inhibitor of TREM-1, making it a valuable tool for investigating the role of TREM-1 signaling in macrophage polarization and for exploring its therapeutic potential in inflammatory diseases. This document provides detailed application notes and protocols for the use of LP17 in studying macrophage polarization.
Mechanism of Action
LP17 is a 17-amino acid peptide that mimics a conserved ligand-binding motif of TREM-1. By binding to TREM-1, LP17 competitively inhibits the binding of endogenous ligands, thereby preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the promotion of the M1 macrophage phenotype.
Quantitative Data Summary
The following tables summarize the effects of TREM-1 activation and its inhibition by LP17 on macrophage polarization markers.
Table 1: Effect of TREM-1 Activation on M1 Macrophage Markers
| Marker | Method of Analysis | Cell Type | Change upon TREM-1 Activation | Reference |
| TNF-α | ELISA / qPCR | Macrophages | Increased secretion and expression | [1][2] |
| IL-1β | ELISA / qPCR | Macrophages | Increased secretion and expression | [1] |
| IL-6 | ELISA / qPCR | Macrophages | Increased secretion and expression | [1] |
| iNOS | Western Blot / qPCR | Macrophages | Increased expression | [3] |
| CD86 | Flow Cytometry | Macrophages | Increased surface expression | [4] |
Table 2: Effect of LP17 on M1 Macrophage Markers
| Marker | Method of Analysis | Cell Type | Change upon LP17 Treatment | Reference |
| Pro-inflammatory Factors | Not specified | Not specified | More than 1-fold decrease | [5] |
| TNF-α | ELISA | Macrophages | Decreased secretion | [2][6] |
| IL-1β | ELISA | Macrophages | Decreased secretion | [6] |
| IL-6 | ELISA | Macrophages | Decreased secretion | [6] |
| M1 Polarization | Not specified | Macrophages | Inhibition | [5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of murine BMDMs, a common primary cell model for studying macrophage polarization.
Materials:
-
6-12 week old mice
-
70% Ethanol
-
Sterile PBS
-
DMEM with 10% FBS, 1% Penicillin/Streptomycin (Complete DMEM)
-
Recombinant mouse M-CSF (20 ng/mL)
-
Syringes (10 mL) and needles (25G)
-
70 µm cell strainer
-
Centrifuge tubes (15 mL and 50 mL)
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with complete DMEM using a 25G needle and a 10 mL syringe into a 50 mL tube.
-
Disperse cell clumps by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete DMEM.
-
Count the cells using a hemocytometer.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL in complete DMEM supplemented with 20 ng/mL of M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh media on day 3.
-
On day 7, the differentiated macrophages will be adherent. Wash with PBS to remove non-adherent cells before starting polarization experiments.
Protocol 2: In Vitro Macrophage Polarization and LP17 Treatment
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
LPS (100 ng/mL)
-
IFN-γ (20 ng/mL)
-
LP17 peptide (e.g., 100 ng/mL)
-
Scrambled control peptide
-
Complete DMEM
Procedure:
-
M1 Polarization (Control):
-
Culture BMDMs in complete DMEM.
-
Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the media.
-
Incubate for 24-48 hours.
-
-
LP17 Treatment:
-
Pre-treat BMDMs with LP17 (e.g., 100 ng/mL) for 1-2 hours before M1 polarization.
-
Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the LP17-containing media.
-
Incubate for 24-48 hours.
-
-
Control Peptide Treatment:
-
Pre-treat BMDMs with a scrambled control peptide at the same concentration as LP17 for 1-2 hours.
-
Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
Incubate for 24-48 hours.
-
-
Analysis:
-
After incubation, collect the cell culture supernatant for cytokine analysis (ELISA).
-
Harvest the cells for RNA extraction (qPCR) or protein analysis (Western blot, flow cytometry).
-
Protocol 3: Analysis of Macrophage Polarization Markers
A. Quantitative PCR (qPCR) for Gene Expression Analysis
-
Harvest macrophages and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1), with a housekeeping gene (e.g., Actb) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
B. ELISA for Cytokine Secretion Analysis
-
Collect the cell culture supernatant from the different treatment groups.
-
Centrifuge to remove any cell debris.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
C. Flow Cytometry for Cell Surface Marker Analysis
-
Gently detach the adherent macrophages using a cell scraper or a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells and the mean fluorescence intensity (MFI) of the markers.
Visualizations
Signaling Pathway of TREM-1 and Inhibition by LP17
Caption: TREM-1 signaling pathway leading to M1 macrophage polarization and its inhibition by LP17.
Experimental Workflow for Studying LP17's Effect on Macrophage Polarization
Caption: Workflow for investigating the effect of LP17 on M1 macrophage polarization.
References
- 1. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 3. Activation of M1 macrophages plays a critical role in the initiation of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of blockage of Trem1 on the M1 polarization of macrophages in the regulation dental pulp inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP17 Intervention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP17 is a synthetic 17-amino acid peptide that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). TREM-1 is a key amplifier of inflammatory responses in various diseases, including sepsis, pneumonia, and periodontitis. By acting as a decoy, LP17 prevents the binding of endogenous ligands to TREM-1, thereby attenuating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. These application notes provide a comprehensive guide for designing and conducting preclinical intervention studies to evaluate the therapeutic potential of LP17.
LP17 Signaling Pathway
The binding of a ligand to TREM-1, a transmembrane receptor on myeloid cells, triggers the recruitment of the adaptor protein DAP12. This initiates a signaling cascade involving the phosphorylation of downstream kinases, including Syk, PI3K, and ERK. Ultimately, this pathway leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. LP17 competitively inhibits the initial ligand binding to TREM-1, thus blocking this entire inflammatory cascade.
Experimental Design and Workflow
A typical experimental workflow for evaluating LP17 involves both in vitro and in vivo studies. In vitro assays are essential for determining the optimal concentration of LP17 and elucidating its mechanism of action at the cellular level. Subsequent in vivo studies in relevant animal models are crucial for assessing the therapeutic efficacy and safety of LP17.
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing LP17 intervention studies based on published literature.
Table 1: In Vitro Study Parameters
| Parameter | Cell Line | Stimulant | LP17 Concentration | Incubation Time | Readout | Reference |
| Cytokine Inhibition | THP-1 | LPS (1 µg/mL) | 1-100 µg/mL | 24 hours | TNF-α, IL-6 (ELISA) | [1] |
| Gene Expression | RAW264.7 | LPS (100 ng/mL) | 100 ng/mL | 24 hours | TREM-1, TNF-α (qPCR) | [2] |
| Protein Expression | IEC-6 | LPS (10 µg/mL) | 3.5 mg/kg (in vivo context) | 24 hours | p-p65, p-IκBα (Western Blot) | [3] |
Table 2: In Vivo Study Parameters
| Animal Model | Disease Induction | LP17 Dosage | Administration Route | Key Findings | Reference |
| Rat Sepsis | LPS (4.5 mg/kg, IP) | 3.5 mg/kg | Intravenous | Reduced mortality, decreased plasma and tissue cytokines (sTREM-1, TNF-α, IL-6, IL-1β) | [3] |
| Mouse Sepsis | Cecal Ligation and Puncture (CLP) | 5 mg/kg | Intraperitoneal | Improved survival, reduced serum TNF-α, IL-1β, IL-6 | [1] |
| Rat Pneumonia | Pseudomonas aeruginosa instillation | Not specified | Not specified | Reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) | [4] |
Detailed Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells
Objective: To determine the dose-dependent effect of LP17 on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
LP17 peptide
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.
-
LP17 Pre-treatment: Prepare serial dilutions of LP17 (e.g., 1, 10, 100 µg/mL) in complete medium. Add 50 µL of the LP17 dilutions to the respective wells. For the control and LPS-only wells, add 50 µL of medium. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 4 µg/mL solution of LPS in complete medium. Add 50 µL of this solution to all wells except the unstimulated control wells, to achieve a final concentration of 1 µg/mL. Add 50 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Protocol: LP17 Intervention in a Rat Model of LPS-Induced Sepsis
Objective: To evaluate the therapeutic efficacy of LP17 in a rat model of endotoxemia.
Materials:
-
Male Wistar rats (200-250 g)
-
LP17 peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical instruments for tissue harvesting
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the rats into three groups: Control, LPS + Vehicle, and LPS + LP17.
-
Disease Induction: Anesthetize the rats. Induce sepsis by intraperitoneal (IP) injection of LPS at a dose of 4.5 mg/kg body weight. The control group receives an equivalent volume of sterile saline.
-
LP17 Administration: Immediately after LPS injection, administer LP17 at a dose of 3.5 mg/kg body weight via intravenous (IV) injection. The LPS + Vehicle group receives an equivalent volume of sterile saline IV.
-
Monitoring: Monitor the rats for signs of sepsis and survival for a predetermined period (e.g., 48 hours).
-
Sample Collection: At the end of the experiment, anesthetize the rats and collect blood via cardiac puncture. Euthanize the rats and harvest tissues (e.g., lung, liver) for further analysis.
-
Endpoint Analysis:
-
Cytokine Levels: Measure the levels of sTREM-1, TNF-α, IL-6, and IL-1β in the plasma and tissue homogenates using ELISA.
-
Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage.
-
qPCR Protocol for Inflammatory Gene Expression
Objective: To quantify the effect of LP17 on the mRNA expression of TREM-1 and pro-inflammatory cytokine genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for TREM-1, TNF-α, IL-6, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cultured cells or homogenized tissues using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene and housekeeping gene, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Western Blot Protocol for TREM-1 Signaling Pathway Analysis
Objective: To assess the effect of LP17 on the activation of key proteins in the TREM-1 signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. inotrem.com [inotrem.com]
- 2. researchgate.net [researchgate.net]
- 3. TREM1 Blockade Ameliorates Lipopolysaccharide-Induced Acute Intestinal Dysfunction through Inhibiting Intestinal Apoptosis and Inflammation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LP17 peptide stability and degradation issues
Welcome to the technical support center for the LP17 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of the TREM-1 inhibitory peptide, LP17. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving lyophilized LP17 peptide?
A1: For initial solubilization of LP17 (Sequence: LQVTDSGLYRCVIYHPP), it is recommended to first bring the lyophilized powder to room temperature in a desiccator to prevent condensation. Due to its hydrophobic residues, direct dissolution in aqueous buffers may be challenging. A recommended approach is to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer of choice while vortexing.[1] For cellular assays, it is advisable to keep the final DMSO concentration below 1% (v/v). Alternatively, for a peptide with a net neutral charge at pH 7, adjusting the pH of the aqueous solvent to 2-3 with dilute HCl can increase solubility by protonating acidic residues.[1]
Q2: What are the optimal storage conditions for LP17 peptide to ensure long-term stability?
A2: For long-term stability, lyophilized LP17 peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[2] Once in solution, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] For short-term storage of solutions (a few days), refrigeration at 2-8°C is acceptable.[4] Peptide solutions are less stable than the lyophilized powder, so they should be used as soon as possible after reconstitution.[5]
Q3: My LP17 peptide solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the current solvent or that the peptide is aggregating. If this occurs, you can try the following:
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and improve dissolution.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility.
-
Change of Solvent: If you are using an aqueous buffer, try redissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly diluting it with your buffer.
-
Lower Concentration: The precipitation may be due to high peptide concentration. Try working with a more dilute solution.
Q4: What are the likely degradation pathways for LP17?
A4: The LP17 peptide sequence contains amino acids that are susceptible to specific degradation pathways:
-
Oxidation: The Cysteine (C) and Methionine-like residue (in this case, none is present) are prone to oxidation. The presence of a Cysteine residue means that oxidation can lead to the formation of disulfide-linked dimers or other oxidative modifications, especially at neutral or alkaline pH.
-
Deamidation: The sequence contains Glutamine (Q), which can undergo deamidation to form glutamic acid, altering the peptide's charge and potentially its biological activity.
-
Hydrolysis: Like all peptides, LP17 is susceptible to hydrolysis of the peptide bonds, especially at extreme pH values and elevated temperatures.[6]
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution
| Symptom | Possible Cause | Troubleshooting Step |
| Lyophilized powder does not dissolve in aqueous buffer. | The peptide is hydrophobic. | 1. Attempt to dissolve in a small amount of DMSO or DMF first. 2. Slowly add the aqueous buffer to the peptide-organic solvent solution with gentle vortexing. 3. Alternatively, try dissolving in sterile water with the pH adjusted to 2-3 using dilute HCl.[1] |
| The peptide dissolves initially but then precipitates. | The solubility limit in the final buffer has been exceeded. | 1. Reduce the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent (if compatible with the experiment). 3. Ensure the pH of the buffer is optimal for peptide solubility. |
| The solution remains cloudy even after vortexing. | Peptide aggregation. | 1. Gently sonicate the solution in a water bath for a few minutes. 2. Warm the solution slightly (not exceeding 40°C). 3. Filter the solution through a 0.22 µm filter to remove insoluble aggregates. |
Issue 2: Loss of Biological Activity
| Symptom | Possible Cause | Troubleshooting Step |
| The peptide shows reduced or no inhibitory effect on TREM-1 signaling. | Peptide degradation due to improper storage or handling. | 1. Use a fresh aliquot of the peptide. 2. Ensure the peptide has been stored correctly (lyophilized at -20°C/-80°C, solution aliquots at -80°C). 3. Avoid multiple freeze-thaw cycles.[3] |
| Oxidation of the Cysteine residue. | 1. Prepare solutions using degassed, oxygen-free buffers. 2. Consider adding a reducing agent like DTT to the solution if compatible with your assay, though this may interfere with disulfide-dependent structures if any are intended. | |
| Adsorption to labware. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Pre-coat tubes with a blocking agent like bovine serum albumin (BSA) if appropriate for the experiment. |
Quantitative Data on Peptide Stability
Specific quantitative stability data for the LP17 peptide, such as its half-life under various conditions, is not extensively available in the public domain. The stability of a peptide is highly sequence-dependent and influenced by the experimental conditions.[7] It is therefore recommended that researchers perform their own stability assessments for their specific experimental setup.
Table 1: General Guidelines for Peptide Storage Stability
| Storage Condition | Form | Expected Stability |
| Room Temperature | Lyophilized | Weeks to months[2] |
| 2-8°C | Lyophilized | 1-2 years[2] |
| -20°C | Lyophilized | Several years[2] |
| -80°C | Lyophilized | Over 5 years[2] |
| 4°C | In Solution | A few weeks[4] |
| -20°C | In Solution | Months (with caution for freeze-thaw)[3] |
| -80°C | In Solution | Up to 6 months in single-use aliquots[8] |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of LP17 Peptide
-
Allow the vial of lyophilized LP17 to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of an appropriate solvent (e.g., sterile DMSO) to achieve a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
For use in aqueous systems, slowly add the desired aqueous buffer (e.g., PBS) to the concentrated stock solution while vortexing to reach the final working concentration.
-
If the final solution is for cell culture or in vivo use, sterilize by passing it through a 0.22 µm syringe filter.
-
Prepare single-use aliquots and store at -80°C.
Protocol 2: Stability Assessment of LP17 using RP-HPLC
This protocol outlines a general method to assess the stability of LP17 under different conditions (e.g., pH, temperature).
-
Sample Preparation:
-
Prepare solutions of LP17 at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 5, 7.4, and 9) or under different temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Take an initial sample (t=0) for immediate analysis.
-
Incubate the remaining samples under the specified conditions.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes. The exact gradient should be optimized for the best separation of degradation products from the parent peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the main LP17 peak over time.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
The percentage of remaining LP17 at each time point can be calculated to determine the degradation rate. For more detailed characterization of degradation products, fractions can be collected and analyzed by mass spectrometry.
-
Visualizations
TREM-1 Signaling Pathway and LP17 Inhibition
Caption: TREM-1 signaling cascade and the inhibitory action of LP17.
Experimental Workflow for LP17 Stability Assessment
Caption: Workflow for assessing the stability of LP17 peptide.
Troubleshooting Logic for Peptide Solubility
Caption: Logical steps for troubleshooting peptide solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. peptidesystems.com [peptidesystems.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 5. jpt.com [jpt.com]
- 6. youtube.com [youtube.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing LP17 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LP17, a TREM-1 inhibitory peptide, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is LP17 and what is its mechanism of action?
A1: LP17 is a 17-amino acid synthetic peptide that acts as an antagonist to the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] TREM-1 is a receptor found on various immune cells, including monocytes, macrophages, and neutrophils, and its activation amplifies inflammatory responses.[2][3] LP17 is believed to function as a decoy receptor, competitively inhibiting the binding of endogenous ligands to TREM-1, thereby downregulating the inflammatory cascade.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[1][2][5]
Q2: What is the primary signaling pathway affected by LP17?
A2: LP17 primarily modulates the TREM-1 signaling pathway. Upon ligand binding, TREM-1 associates with the adapter protein DAP12, initiating a signaling cascade that involves the phosphorylation of downstream molecules. This cascade includes the activation of spleen tyrosine kinase (Syk), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ), which in turn activate mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.[2][3] The activation of NF-κB is a critical step in the transcription of pro-inflammatory cytokine genes. By blocking the initial ligand binding to TREM-1, LP17 effectively dampens this entire signaling cascade.[5]
Q3: How should I dissolve and store LP17?
A3: LP17 is a peptide and requires careful handling to maintain its stability and activity. For stock solutions, it is recommended to dissolve lyophilized LP17 in sterile water. To aid dissolution, the pH of the solution can be adjusted by gradually adding a small amount of 1M HCl until the peptide dissolves completely.[6] The maximum solubility in water is approximately 5 mg/mL.[6] Alternatively, Dimethyl Sulfoxide (DMSO) can be used as a solvent. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Optimizing LP17 Concentration
The optimal concentration of LP17 is cell type-dependent and should be determined empirically for each experimental system. The following table summarizes reported concentrations of LP17 used in various cell culture experiments to serve as a starting point for optimization.
| Cell Type | Application | LP17 Concentration | Reference |
| Microglia (OGD model) | Reduction of pro-inflammatory cytokines | 1 µM, 10 µM | [7] |
| Human Primary PBMCs | Inhibition of pro-inflammatory gene expression | 100 ng/mL | |
| Murine Macrophages (RAW264.7) | Inhibition of LPS-induced TNF-α production | Dose-dependent | [1] |
| Human Monocytes | Reduction of LPS-induced TNF-α and IL-1β | 10-100 ng/mL | [2] |
| Intestinal Epithelial Cells (IEC-6) | Inactivation of NF-κB signaling | Not specified | [5] |
Experimental Protocol: Determining Optimal LP17 Concentration via Cytokine Release Assay
This protocol provides a detailed methodology to determine the optimal concentration of LP17 for inhibiting pro-inflammatory cytokine production in your cell line of interest using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Your cell line of interest (e.g., macrophages, monocytes)
-
Complete cell culture medium
-
LP17 stock solution (e.g., 1 mg/mL in sterile water)
-
Lipopolysaccharide (LPS) or another appropriate stimulus for your cell type
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line. Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
LP17 Titration and Treatment:
-
Prepare a series of dilutions of LP17 in complete cell culture medium. A suggested starting range is 1 ng/mL to 10 µg/mL (e.g., 1, 10, 100, 1000, 10000 ng/mL).
-
Include a "vehicle control" well (medium with the same amount of solvent used to dissolve LP17) and a "no treatment" control well.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of LP17.
-
Pre-incubate the cells with LP17 for 1-2 hours.
-
-
Cell Stimulation:
-
Prepare your stimulating agent (e.g., LPS at a final concentration of 100 ng/mL).
-
Add the stimulus to all wells except for the "no treatment" control.
-
Incubate the plate for the desired period to allow for cytokine production (typically 6-24 hours, depending on the cytokine and cell type).
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until you are ready to perform the ELISA.
-
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for your cytokine of interest according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of the cytokine in each sample based on the standard curve.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability in the remaining cell pellet using an appropriate assay (e.g., MTT). This is crucial to ensure that the observed reduction in cytokine levels is due to the inhibitory effect of LP17 and not due to cytotoxicity.
-
-
Data Analysis:
-
Plot the cytokine concentration against the log of the LP17 concentration to generate a dose-response curve.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of LP17 required to inhibit 50% of the cytokine production.
-
The optimal concentration for your experiments will typically be at or slightly above the IC₅₀, where maximal inhibition is achieved with minimal cytotoxicity.
-
Troubleshooting Guide
Issue 1: LP17 is difficult to dissolve.
-
Possible Cause: The peptide has formed aggregates.
-
Suggested Solution:
-
Ensure you are using sterile, nuclease-free water.
-
Gently vortex or sonicate the solution.
-
If solubility issues persist, gradually add small increments of 1M HCl while mixing until the peptide dissolves.[6]
-
Consider preparing the initial stock solution in DMSO, ensuring the final DMSO concentration in your cell culture medium is non-toxic (typically <0.1%).
-
Issue 2: Inconsistent or no inhibitory effect of LP17.
-
Possible Causes:
-
Incorrect Concentration: The concentration of LP17 may be too low to elicit an effect.
-
Degraded Peptide: Improper storage or multiple freeze-thaw cycles may have degraded the peptide.
-
Cellular Health: The cells may not be healthy or responsive to the stimulus.
-
Stimulus Concentration: The concentration of the stimulating agent (e.g., LPS) may be too high, overwhelming the inhibitory capacity of LP17.
-
-
Suggested Solutions:
-
Perform a dose-response experiment to determine the optimal LP17 concentration for your specific cell type and experimental conditions.
-
Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution.
-
Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Optimize the concentration of your stimulus to achieve a robust but not maximal response, allowing for a clear window of inhibition.
-
Issue 3: High levels of cell death observed after LP17 treatment.
-
Possible Causes:
-
LP17 Cytotoxicity: The concentration of LP17 may be too high for your specific cell type.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be toxic.
-
Contamination: The LP17 stock solution or other reagents may be contaminated.
-
-
Suggested Solutions:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of LP17 for your cells. Use a concentration well below the cytotoxic threshold for your experiments.
-
Ensure the final concentration of any organic solvent is below the toxic level for your cells (e.g., <0.1% for DMSO). Always include a solvent-only control.
-
Use sterile techniques and filtered solutions to prevent contamination.
-
Issue 4: Suspected off-target effects of LP17.
-
Possible Cause: Although LP17 is designed to be a specific TREM-1 inhibitor, high concentrations may lead to non-specific interactions.
-
Suggested Solutions:
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest concentration that provides the desired inhibitory effect to minimize the risk of off-target effects.
-
Include a Scrambled Peptide Control: Use a control peptide with the same amino acid composition as LP17 but in a randomized sequence. This control should not exhibit the same inhibitory activity, helping to confirm the specificity of the LP17 effect.
-
Rescue Experiments: If possible, overexpressing TREM-1 in your cells could potentially rescue the inhibitory phenotype, providing further evidence for on-target activity.
-
Visualizing Key Processes
To further aid in understanding the experimental design and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL-17 Stimulates Differentiation of Human Anti-inflammatory Macrophages and Phagocytosis of Apoptotic Neutrophils in Response to IL-10 and Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Monocytes Elicit a Neutrophil-Independent Th1/Th17 Response Upon Immunization With a Mincle-Dependent Glycolipid Adjuvant [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Off-Target Effects of LP17
Welcome to the technical support center for LP17, a potent TREM-1 inhibitory peptide. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected results during their experiments with LP17. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is LP17 and what is its primary mechanism of action?
LP17 is a 17-amino acid synthetic peptide (LQVTDSGLYRCVIYHPP) that acts as an antagonist to the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] Its primary mechanism involves competitively inhibiting the binding of natural ligands to TREM-1, thereby dampening the pro-inflammatory signaling cascade amplified by this receptor.[1][2] LP17 has been shown to act as a decoy receptor, binding to TREM-1 ligands, and also as a direct competitive inhibitor at the receptor level.[1]
Q2: What are the known downstream signaling pathways affected by LP17?
By inhibiting TREM-1, LP17 modulates several downstream signaling pathways. TREM-1 activation typically leads to the recruitment of the adapter protein DAP12, which in turn activates spleen tyrosine kinase (Syk). This initiates a cascade involving phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinases (MAPK), and nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines and chemokines.[3] Therefore, LP17 treatment is expected to suppress the activation of these pathways.
Q3: Are there any known off-target effects of LP17?
Currently, there is limited direct evidence in the scientific literature detailing specific off-target binding partners of LP17. However, "off-target effects" in the context of an inhibitor like LP17 can also refer to unintended biological consequences arising from its primary activity or its physicochemical properties. These may include:
-
Excessive immunosuppression: Due to the role of TREM-1 in amplifying inflammation, its potent inhibition by LP17 could lead to a dampened immune response, which might be undesirable in certain experimental contexts.
-
Effects on non-myeloid cells: TREM-1 is also expressed on non-myeloid cells, such as endothelial cells.[4][5] LP17's action on these cells could lead to unexpected outcomes in experiments focused solely on myeloid cell responses.
-
Peptide-related issues: As a peptide, LP17 may be subject to degradation, aggregation, or non-specific binding, which can be misinterpreted as off-target biological effects.
Troubleshooting Guide
Unexpected Experimental Outcomes
Q4: My cells are not responding to LP17 treatment as expected. What could be the reason?
Several factors could contribute to a lack of response to LP17. Consider the following troubleshooting steps:
-
Peptide Integrity and Stability:
-
Problem: Peptides can degrade if not stored or handled properly.
-
Troubleshooting:
-
Ensure LP17 is stored lyophilized at -20°C or -80°C.
-
Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Consider the stability of the peptide in your specific cell culture medium and experimental conditions. Some peptides have short half-lives in solution.
-
-
-
Experimental Controls:
-
Problem: Lack of appropriate controls makes it difficult to ascertain if the observed effect (or lack thereof) is specific to LP17's inhibition of TREM-1.
-
Troubleshooting:
-
Scrambled Peptide Control: Always include a scrambled peptide control with the same amino acid composition as LP17 but in a randomized sequence (e.g., TDSRCVIGLYHPPLQVY).[6] This is crucial to demonstrate that the observed effects are sequence-specific.
-
Positive Control: Use a known TREM-1 agonist or a stimulus like lipopolysaccharide (LPS) to ensure the TREM-1 pathway is active in your experimental system.
-
-
-
Cellular Context:
-
Problem: The expression level of TREM-1 can vary significantly between cell types and activation states.
-
Troubleshooting:
-
Confirm TREM-1 expression in your cell model (e.g., by flow cytometry or Western blot) before initiating experiments.
-
TREM-1 expression is often upregulated upon inflammatory stimuli.[1] Pre-stimulation of cells (e.g., with LPS) might be necessary to observe a significant effect of LP17.
-
-
Q5: I am observing a cellular phenotype that is inconsistent with TREM-1 inhibition. Could this be an off-target effect?
While direct off-target binding of LP17 is not well-documented, unexpected phenotypes can arise. Here’s how to investigate:
-
Cross-reactivity with other TREM family members:
-
Problem: LP17's specificity for TREM-1 over other TREM family members like TREM-2 is not extensively characterized in publicly available data. TREM-1 and TREM-2 can have opposing functions, with TREM-1 being pro-inflammatory and TREM-2 often associated with anti-inflammatory responses and phagocytosis.
-
Troubleshooting:
-
If your experimental system expresses TREM-2, consider evaluating the effect of LP17 on TREM-2 signaling.
-
Compare the effects of LP17 with a more specific TREM-1 inhibitor if available, or use genetic approaches (e.g., siRNA) to confirm that the phenotype is TREM-1 dependent.
-
-
-
Effects on Non-Myeloid Cells:
-
Problem: If your culture is mixed or you are working with tissues, LP17 could be affecting endothelial cells or other cell types that express TREM-1, leading to indirect effects on your cells of interest.[4][5]
-
Troubleshooting:
-
If possible, use co-culture systems to dissect the cell-type-specific effects of LP17.
-
Investigate the expression of TREM-1 on all cell types present in your experimental model.
-
-
Data Interpretation and Validation
Q6: How can I confirm that LP17 is effectively inhibiting TREM-1 signaling in my experiment?
To validate the on-target activity of LP17, you should assess key downstream events in the TREM-1 signaling pathway.
-
Assessment of Downstream Signaling:
-
Methodology: Use Western blotting to measure the phosphorylation status of key signaling proteins downstream of TREM-1, such as Syk, p38 MAPK, and NF-κB (p65).
-
Expected Outcome: Effective inhibition by LP17 should lead to a decrease in the phosphorylation of these proteins upon stimulation with a TREM-1 agonist or LPS.
-
-
Cytokine Production Analysis:
-
Methodology: Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Expected Outcome: LP17 treatment should reduce the production of these cytokines in response to a pro-inflammatory stimulus.[1]
-
Quantitative Data Summary
| Parameter | Cell Type | Stimulus | LP17 Concentration | Observed Effect | Reference |
| Cytokine Production (TNF-α, IL-1β) | Human Monocytes | LPS | Dose-dependent | Reduction in cytokine release | [1] |
| Gene Expression | Human Primary PBMCs | EV-A71 | 100 ng/ml | Decreased pro-inflammatory gene expression | [3] |
| In Vivo Protection | Mice | LPS-induced endotoxemia | 100 µg | Improved survival, decreased serum TNF-α and IL-1β | [1] |
| In Vivo Protection | Mice | CLP-induced sepsis | 100 µg | Improved survival | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of LP17 Efficacy on Cytokine Production
This protocol describes how to evaluate the inhibitory effect of LP17 on cytokine production in macrophages stimulated with LPS.
-
Cell Seeding: Plate murine or human macrophages (e.g., RAW 264.7 or primary human monocytes) in a 48-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with LP17:
-
Prepare stock solutions of LP17 and a scrambled control peptide in sterile, endotoxin-free water or PBS.
-
Pre-treat the cells with varying concentrations of LP17 or the scrambled peptide (e.g., 1, 10, 50 µg/mL) for 1 hour at 37°C. Include a vehicle-only control.
-
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells and incubate for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of TREM-1 Signaling Pathway
This protocol outlines the steps to assess the effect of LP17 on the phosphorylation of downstream signaling molecules.
-
Cell Treatment: Seed cells as described in Protocol 1. Pre-treat with LP17 or scrambled peptide for 1 hour, followed by stimulation with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-p38/p38, p-NF-κB/NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of LP17.
Caption: A logical workflow for troubleshooting unexpected results with LP17.
References
- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 2. Novel ligands and modulators of triggering receptor expressed on myeloid cells receptor family: 2015–2020 updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving LP17 Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the TREM-1 inhibitory peptide, LP17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a primary focus on enhancing the bioavailability of LP17.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy and high variability in our in vivo studies with LP17. What could be the underlying cause?
A1: Low and variable in vivo efficacy of LP17 often stems from its inherent physicochemical properties as a peptide. Key contributing factors include:
-
Poor Aqueous Solubility: LP17 is a 17-amino acid peptide that can exhibit hydrophobic characteristics, leading to difficulties in dissolution in physiological fluids. This can result in incomplete absorption and reduced concentration at the target site.
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids and tissues. This rapid breakdown can significantly shorten the in vivo half-life of LP17, diminishing its therapeutic window.
-
Poor Membrane Permeability: The size and hydrophilic nature of peptides can hinder their ability to efficiently cross biological membranes to reach their target, the TREM-1 receptor on myeloid cells.
Q2: How can we improve the solubility of LP17 for our in vivo experiments?
A2: Improving the solubility of LP17 is a critical first step. Here are some recommended approaches:
-
pH Adjustment: For initial dissolution, consider adding a portion of water and facilitating dissolution through vortexing or sonication. If the peptide does not fully dissolve, gradual addition of a dilute acid (e.g., 1M HCl) can help by altering the net charge of the peptide and increasing its interaction with water.
-
Use of Co-solvents: While not always ideal for in vivo work due to potential toxicity, the use of biocompatible co-solvents in the formulation can be explored. However, this should be carefully evaluated for its impact on the experimental model.
-
Formulation Strategies: For a more robust and clinically relevant approach, advanced formulation strategies are recommended. These are discussed in detail in the troubleshooting guide below.
Q3: What is the mechanism of action of LP17?
A3: LP17 is a synthetic peptide that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). It is designed to mimic a conserved extracellular domain of TREM-1. By binding to the ligand-binding site of TREM-1, LP17 prevents the binding of endogenous ligands, thereby inhibiting the downstream inflammatory signaling cascade that is amplified by TREM-1 activation. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines.[1]
Below is a diagram illustrating the TREM-1 signaling pathway and the inhibitory action of decoy peptides like LP17.
Figure 1: TREM-1 signaling pathway and LP17 inhibition.
Troubleshooting Guide: Enhancing LP17 Bioavailability
This guide provides solutions to common issues related to the in vivo bioavailability of LP17.
Issue: Low and inconsistent plasma concentrations of LP17 after administration.
Potential Cause: This is likely due to a combination of poor solubility, rapid enzymatic degradation, and low permeability.
Recommended Solutions:
The most effective way to overcome these challenges is to employ an advanced formulation strategy. Lipid-based nanoparticles are a particularly promising approach for peptide delivery.[2][3][4][5] Studies have shown that encapsulating TREM-1 inhibitory peptides in nanoparticles can extend their half-life and improve their therapeutic efficacy.[6][7][8]
| Formulation Strategy | Description | Advantages | Disadvantages |
| Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles) | Encapsulation of LP17 within a lipid-based nanocarrier.[2][3] | Protects from enzymatic degradation, enhances solubility, can be surface-modified for targeted delivery, improves cellular uptake.[2][6][7] | Can be complex to formulate, potential for stability issues during storage. |
| Polymeric Nanoparticles | Entrapment of LP17 within a biodegradable polymer matrix. | Controlled and sustained release, protection from degradation.[9] | Potential for immunogenicity of the polymer, manufacturing can be complex. |
| Permeation Enhancers | Co-administration with agents that transiently open tight junctions in the intestinal epithelium.[10] | Can significantly improve absorption of orally administered peptides. | Potential for local irritation and toxicity, non-specific enhancement of permeability. |
| Enzyme Inhibitors | Co-formulation with inhibitors of proteases to prevent LP17 degradation.[10] | Increases the local concentration of intact peptide available for absorption. | Potential for off-target effects and disruption of normal physiological processes. |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide.[11] | Increases hydrodynamic size, reduces renal clearance, and shields from enzymatic degradation, thereby extending plasma half-life.[11] | Can sometimes reduce the biological activity of the peptide, potential for immunogenicity against PEG. |
Experimental Protocols
Protocol 1: Preparation of LP17-Loaded Lipid-Based Nanoparticles (Generalized)
This protocol provides a general framework for the preparation of LP17-loaded lipid-based nanoparticles using a high-pressure homogenization method. Optimization of lipid and surfactant concentrations will be necessary.
Materials:
-
LP17
-
Solid lipid (e.g., Precirol® ATO 5, Compritol® 888 ATO)
-
Liquid lipid (e.g., Capryol® 90, Oleic acid)
-
Surfactant (e.g., Kolliphor® RH40, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Drug Incorporation: Dissolve or disperse the accurately weighed LP17 into the molten lipid phase with continuous stirring until a homogenous mixture is obtained.
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar).
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid nanoparticles.
-
Characterization: Characterize the nanoparticle formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study of LP17 Formulation
This protocol outlines a typical workflow for assessing the in vivo bioavailability of a novel LP17 formulation compared to an unformulated LP17 solution.
Figure 2: Experimental workflow for an in vivo bioavailability study.
Procedure:
-
Animal Model: Use an appropriate animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice). Acclimatize the animals for at least one week before the experiment.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer a known dose of LP17 solution intravenously to determine the absolute bioavailability.
-
Group 2 (Oral Control): Administer LP17 in a simple aqueous solution orally.
-
Group 3 (Oral Test Formulation): Administer the novel LP17 formulation (e.g., lipid-based nanoparticles) orally at the same dose as Group 2.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify LP17 concentrations in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Absolute bioavailability (F%) calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
By implementing these troubleshooting strategies and experimental protocols, researchers can systematically address the challenges associated with LP17's in vivo bioavailability and advance their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based nanocarriers for oral delivery of peptides | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
Technical Support Center: LP17-Based Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TREM-1 inhibitory peptide, LP17.
Frequently Asked Questions (FAQs)
Q1: What is LP17 and what is its mechanism of action?
A1: LP17 is a 17-amino acid synthetic peptide (LQVTDSGLYRCVIYHPP) that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] TREM-1 is an immunoreceptor found on neutrophils, monocytes, and macrophages that amplifies the inflammatory response.[2] LP17 is thought to function as a decoy receptor, competing with the natural ligands of TREM-1, thereby preventing the activation of pro-inflammatory signaling pathways.[3][4][5]
Q2: What are the common applications of LP17 in research?
A2: LP17 is primarily used in pre-clinical studies of inflammatory diseases to investigate the role of the TREM-1 signaling pathway and to evaluate the therapeutic potential of TREM-1 inhibition. Common applications include in vitro studies using cell lines (e.g., macrophages) and primary cells, as well as in vivo animal models of sepsis, endotoxemia, and colitis.[3][6][7]
Q3: How should LP17 be stored and handled?
A3: For long-term storage, it is recommended to store LP17 at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable. The peptide should be stored in a sealed container, protected from moisture and light, and under a nitrogen atmosphere if possible. When preparing a stock solution with water, it is advised to filter and sterilize it using a 0.22 μm filter before use.[1]
Q4: What is a typical effective dose of LP17 in animal models?
A4: The effective dose of LP17 can vary depending on the animal model and the specific experimental conditions. In a mouse model of ischemia, intranasal administration of 0.5 or 1 mg/kg daily for three days has been shown to be effective.[1] In a cecal ligation and puncture (CLP) mouse model of sepsis, a single injection of 100 μg of LP17 at various time points post-CLP has demonstrated protective effects.[8]
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: High variability in cytokine measurements between replicates after LP17 treatment and LPS stimulation.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure a consistent cell seeding density across all wells. Regularly check cell viability using methods like Trypan Blue exclusion to ensure cells are healthy and responsive.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing dilutions of LP17 or LPS, ensure thorough mixing before adding to the cells.
-
-
Possible Cause 3: Contamination of reagents.
-
Solution: Use fresh, sterile reagents. Filter-sterilize all solutions, including the LP17 stock solution, before use.[1]
-
Problem: No significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) with LP17 treatment.
-
Possible Cause 1: Suboptimal concentration of LP17.
-
Possible Cause 2: Inactive LP17 peptide.
-
Solution: Verify the integrity and purity of the LP17 peptide. Ensure it has been stored correctly to prevent degradation.[1] Consider purchasing a new batch from a reputable supplier.
-
-
Possible Cause 3: Low TREM-1 expression on the cells.
-
Solution: Confirm TREM-1 expression on your target cells using techniques like flow cytometry or qPCR. Some cell lines may have low or no TREM-1 expression.
-
In Vivo Animal Models
Problem: Lack of therapeutic effect of LP17 in a sepsis model.
-
Possible Cause 1: Inadequate dosage or route of administration.
-
Possible Cause 2: Timing of LP17 administration.
-
Possible Cause 3: Poor bioavailability or stability of the peptide in vivo.
-
Solution: While LP17 has shown in vivo efficacy, peptide stability can be a concern. Ensure the peptide is properly dissolved and administered promptly after preparation.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of LP17 on Cytokine Production
| Cell Type | Stimulant | LP17 Concentration | Outcome | Reference |
| Microglia | Oxygen-Glucose Deprivation | 1 or 10 μM | Substantial decrease in mRNA levels of pro-inflammatory cytokines and chemokines | [1] |
| Monocytes | LPS | Dose-dependent | Reduction in TNF-α and IL-1β release | [3][7] |
| RAW264.7 Macrophages | rmCIRP | Dose-dependent | Inhibition of TNF-α production | [10] |
Table 2: In Vivo Efficacy of LP17 in Animal Models
| Animal Model | LP17 Dose | Administration Route | Key Findings | Reference |
| Mouse Ischemia | 1 mg/kg | Intranasal | Significantly reduced infarct volume and neuronal injury | [1] |
| Mouse Endotoxemia | 100 μg | Not specified | Reduced serum levels of TNF-α and IL-1β, and improved survival | [3][8] |
| Mouse CLP Sepsis | 100 μg | Not specified | Partial protection from lethality | [8] |
| Rat Sepsis (LPS-induced) | Not specified | Not specified | Attenuated sepsis severity, improved hemodynamic parameters, and reduced serum pro-inflammatory cytokines | [3][7] |
| Mouse Colitis (DSS-induced) | Not specified | Not specified | Moderate signs of histopathological alterations compared to severe alterations in the control group | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
-
Cell Culture: Plate murine macrophage-like cells (e.g., RAW 264.7) in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
LP17 Pre-treatment: Prepare a stock solution of LP17 in sterile, endotoxin-free water or PBS. Dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing LP17. Incubate for 1 hour.
-
LPS Stimulation: Prepare a stock solution of lipopolysaccharide (LPS). Dilute the LPS to a final concentration of 100 ng/mL in cell culture medium. Add the LPS solution to the wells already containing LP17.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the LP17-treated groups to the LPS-only control group.
Protocol 2: In Vivo Murine Model of LPS-Induced Endotoxemia
-
Animal Handling: Acclimatize male Balb/c mice (8-10 weeks old) for at least one week before the experiment.
-
LP17 Administration: Prepare a solution of LP17 in sterile saline. Administer LP17 (e.g., 100 µg per mouse) via intraperitoneal (i.p.) injection 1 hour before or up to 4 hours after the LPS challenge.[3][7] A control group should receive an equivalent volume of sterile saline.
-
LPS Challenge: Induce endotoxemia by injecting a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.
-
Monitoring: Monitor the mice for signs of sickness (piloerection, lethargy, diarrhea) and survival over a period of 7-10 days.[3][8]
-
Cytokine Analysis (Optional): At specific time points (e.g., 2 and 4 hours) post-LPS injection, blood samples can be collected via cardiac puncture for the measurement of serum cytokine levels (TNF-α, IL-1β) using ELISA.[8]
-
Data Analysis: Compare the survival rates and cytokine levels between the LP17-treated and control groups.
Visualizations
Caption: TREM-1 signaling pathway and its inhibition by LP17.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 4. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
LP17 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges encountered with the TREM1 antagonist peptide, LP17. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my LP17 peptide not dissolving in aqueous solutions?
A1: LP17 is predicted to be a hydrophobic peptide due to its amino acid composition.[1] Peptides with a high proportion of non-polar amino acids often exhibit limited solubility in aqueous solutions like water or standard buffers at neutral pH.[2][3] This hydrophobicity can lead to aggregation, further hindering dissolution.[2][4] The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is zero.[2] For LP17, the net charge in water at a neutral pH is zero, contributing to its poor solubility.[1]
Q2: What is the recommended procedure for dissolving LP17?
A2: Based on technical support from MedChemExpress (MCE), the following protocol is recommended for dissolving LP17:
-
Initial Dissolution: Begin by adding a portion of sterile, oxygen-free water to the vial containing the LP17 peptide.[1][3]
-
Facilitate Dissolution: Vortex the solution or use sonication to aid in dissolving the peptide.[1][3][5] Brief periods of sonication (e.g., 3 bursts of 10 seconds with cooling on ice in between) can help break up aggregates.[3]
-
pH Adjustment: If the peptide does not fully dissolve, gradually add small increments (5–10 μL) of 1M HCl while mixing.[1] This will lower the pH and increase the net positive charge of the peptide, which generally improves solubility for peptides with a net neutral or positive charge at neutral pH.[1][2]
-
Final Volume: Once the peptide is completely dissolved, add the remaining water to reach the final desired concentration.[1]
It is important to note that the experimentally determined maximum solubility of LP17 is approximately 5 mg/mL, so final concentrations should be optimized within this limit.[1]
Q3: Can I use organic solvents to dissolve LP17?
A3: Yes, for highly hydrophobic peptides like LP17, using a small amount of an organic co-solvent is a common strategy.[3][5] The recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[3][4] Once dissolved, you can slowly add the aqueous buffer to the desired final concentration.
Important Considerations:
-
For cellular assays, the final concentration of DMSO should generally be kept below 1% (v/v) to avoid toxicity.[5]
-
Always centrifuge your final peptide solution to pellet any undissolved material before use.[5][6]
Q4: Are there other methods to improve the solubility of hydrophobic peptides like LP17?
A4: Yes, several strategies can be employed to enhance the solubility of hydrophobic peptides:
-
Temperature Control: Gently warming the solution can sometimes improve solubility. However, this should be done with caution to avoid peptide degradation. Temperatures should ideally be kept below 40°C.[5][6]
-
Peptide Modification: For long-term projects, consider chemical modifications to the peptide sequence. This can include substituting hydrophobic amino acids with more hydrophilic ones, or adding hydrophilic groups.[5][6] PEGylation, the attachment of polyethylene (B3416737) glycol chains, is another effective method to increase solubility.[2][6]
-
Formulation Strategies: Advanced formulation techniques such as creating nanosuspensions or encapsulating the peptide in nanoparticles can improve dissolution rates and bioavailability.[2]
Troubleshooting Guide: LP17 Solubility
This guide provides a systematic approach to troubleshooting common solubility problems with LP17.
| Problem | Possible Cause | Recommended Solution |
| Peptide appears as a film or precipitate after adding aqueous buffer. | High hydrophobicity of LP17, pH of the solution is near the peptide's isoelectric point (pI). | Follow the recommended dissolution protocol (FAQ 2). Adjust the pH of the solution to be further from the pI. For basic peptides, an acidic solution is often effective.[3] |
| Solution remains cloudy even after vortexing. | Peptide aggregation. | Use sonication to break up aggregates.[3][5] Consider dissolving in a small amount of an organic co-solvent like DMSO first (see FAQ 3). |
| Peptide precipitates out of solution after initial dissolution. | The concentration exceeds the maximum solubility in the chosen solvent system. | Dilute the peptide solution to a lower concentration. The maximum reported solubility for LP17 is ~5 mg/mL.[1] |
| Inconsistent results in biological assays. | Undissolved peptide leading to inaccurate concentration. | Always centrifuge the final peptide solution and use the supernatant for your experiments to ensure a clear, particle-free solution.[5][6] |
Experimental Protocols
Protocol 1: Standard Dissolution of LP17 for In Vitro Assays
-
Allow the lyophilized LP17 peptide to warm to room temperature before opening the vial.
-
Add half of the required volume of sterile, deionized water to the vial.
-
Vortex the vial for 30 seconds.
-
Place the vial in a sonicator bath for 5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, add 5 µL of 1M HCl and vortex for 30 seconds. Repeat this step until the solution is clear.
-
Add the remaining volume of sterile, deionized water to reach the final desired concentration.
-
Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-aggregates.
-
Carefully transfer the supernatant to a new sterile tube for use in your experiments.
Protocol 2: General Solubility Testing for Hydrophobic Peptides
This protocol can be used to determine the optimal solvent for a new or problematic hydrophobic peptide.
-
Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.
-
Prepare a panel of potential solvents and co-solvent mixtures (see table below for suggestions).
-
To each tube, add a small volume of a different solvent and attempt to dissolve the peptide by vortexing and sonication.
-
Observe the clarity of each solution. A successfully dissolved peptide will result in a transparent, particle-free solution.[3]
-
For promising solvents, you can proceed to determine the maximum solubility by serially adding more peptide until saturation is reached.
| Solvent/Co-solvent | Recommended Starting Concentration | Notes |
| Deionized Water | - | The first choice for all peptides. |
| 10% Acetic Acid | - | For basic peptides.[3] |
| 10% Ammonium Bicarbonate | - | For acidic peptides.[5] |
| DMSO | < 100% for initial stock | Dilute with aqueous buffer for working solution.[3] |
| Acetonitrile | < 100% for initial stock | Useful for HPLC applications. |
| DMF | < 100% for initial stock | An alternative to DMSO. |
Visualizations
Caption: Workflow for dissolving and troubleshooting LP17 peptide solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Minimizing LP17 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of LP17 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is LP17 and what is its primary mechanism of action?
LP17 is a 17-amino acid peptide (LQVTDSGLYRCVIYHPP) that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] By blocking the TREM-1 pathway, LP17 can reduce the inflammatory response, making it a valuable tool for research in sepsis, ischemic injury, and other inflammatory conditions.[1][2][3][4]
Q2: Is LP17 expected to be cytotoxic to primary cells?
The available literature on LP17 primarily focuses on its anti-inflammatory properties, and significant cytotoxicity at effective concentrations is not a commonly reported issue. Studies have used LP17 at concentrations around 1-10 µM or 100 ng/ml without noting overt cell death.[5] However, as with any experimental compound, cytotoxicity can be cell-type specific and dose-dependent. Primary cells, in particular, are more sensitive to chemical treatments than immortalized cell lines.[6]
Q3: What are the potential causes of cytotoxicity when using LP17 in primary cell cultures?
Several factors could contribute to observed cytotoxicity in your primary cell experiments with LP17:
-
High Concentration: The concentration of LP17 may be too high for your specific primary cell type.
-
Prolonged Exposure: Long incubation times with LP17 could lead to increased cell stress and death.
-
Solvent Toxicity: If LP17 is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be toxic to the cells.
-
Suboptimal Cell Culture Conditions: Unhealthy or stressed primary cells are more susceptible to any experimental treatment. This can include issues with media, supplements, or cell density.[6]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell death, which might be mistaken for compound-induced cytotoxicity.[6]
Troubleshooting Guide
If you are observing unexpected cytotoxicity in your primary cell cultures when using LP17, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed across all LP17 concentrations. | 1. Solvent Toxicity: The vehicle used to dissolve LP17 may be toxic at the concentration used. 2. Suboptimal Cell Health: Primary cells may have been stressed prior to the experiment. 3. Contamination: The cell culture may be contaminated. | 1. Run a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest LP17 concentration) to assess solvent toxicity. 2. Ensure primary cells are healthy, with high viability (>90%) before starting the experiment. Use appropriate seeding densities and high-quality reagents. 3. Regularly check for and test for mycoplasma and other microbial contaminants. |
| Cytotoxicity is observed only at higher concentrations of LP17. | Concentration-dependent toxicity: The higher concentrations of LP17 are likely exceeding the tolerance of the primary cells. | Perform a thorough dose-response experiment to determine the optimal non-toxic concentration range for your specific primary cell type. Start with a lower concentration range based on published effective doses (e.g., 1-10 µM). |
| Cell viability decreases over a prolonged incubation period with LP17. | Time-dependent toxicity: Continuous exposure to LP17 may be detrimental to the cells over time. | Optimize the exposure time. Conduct a time-course experiment to find the shortest incubation time that yields the desired biological effect while minimizing cytotoxicity. |
| Inconsistent results or high variability between experiments. | 1. Variability in Primary Cells: Primary cells from different donors or passages can have significant biological variability. 2. Inconsistent Compound Preparation: Inconsistent dilution of LP17 stock solutions. | 1. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. 2. Prepare fresh dilutions of LP17 from a concentrated stock solution for each experiment. |
Experimental Protocols
To accurately assess and minimize LP17-induced cytotoxicity, it is crucial to perform quantitative cell viability and death assays. Below are detailed protocols for standard assays that can be adapted for your experiments.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach and recover for 24 hours.
-
LP17 Treatment: Prepare serial dilutions of LP17 in complete culture medium. Include a vehicle-only control and an untreated control. Replace the medium in the wells with the LP17 dilutions or controls.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[11]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for the time specified in the kit's instructions, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Protocol:
-
Cell Seeding and Treatment: Treat primary cells with LP17 in a suitable culture plate or flask for the desired duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.[12]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
Summarize your quantitative data from cytotoxicity assays in clearly structured tables for easy comparison.
Table 1: Example of MTT Assay Data for LP17
| LP17 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle) | 1.23 ± 0.09 | 98.4 |
| 1 | 1.19 ± 0.11 | 95.2 |
| 5 | 1.10 ± 0.07 | 88.0 |
| 10 | 0.98 ± 0.10 | 78.4 |
| 25 | 0.65 ± 0.06 | 52.0 |
| 50 | 0.32 ± 0.04 | 25.6 |
Table 2: Example of LDH Assay Data for LP17
| LP17 Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | Cytotoxicity (%) |
| 0 (Spontaneous Release) | 0.15 ± 0.02 | 0 |
| 0 (Vehicle) | 0.16 ± 0.03 | 0.8 |
| 1 | 0.18 ± 0.02 | 2.5 |
| 5 | 0.25 ± 0.04 | 8.3 |
| 10 | 0.38 ± 0.05 | 19.2 |
| 25 | 0.85 ± 0.09 | 58.3 |
| 50 | 1.52 ± 0.12 | 114.2 (relative to max) |
| Maximum Release | 1.35 ± 0.10 | 100 |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: LP17 inhibits the TREM-1 signaling pathway.
Caption: General workflow for assessing LP17 cytotoxicity.
Caption: Troubleshooting logic for LP17 cytotoxicity.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1-targeting LP17 attenuates cerebral ischemia-induced neuronal injury by inhibiting oxidative stress and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in LP17 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TREM-1 inhibitory peptide, LP17. The information is designed to help address potential sources of variability in experimental results and ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is LP17 and what is its mechanism of action?
LP17 is a 17-amino acid synthetic peptide (sequence: LQVTDSGLYRCVIYHPP) that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] It is designed to mimic a portion of the extracellular domain of TREM-1, thereby blocking the binding of its natural ligands and inhibiting the downstream inflammatory signaling cascade.[1][2]
Q2: What are the common applications of LP17 in research?
LP17 is primarily used in immunology and inflammation research to study the role of TREM-1 in various disease models. Common applications include:
-
Investigating the role of TREM-1 in sepsis and other inflammatory conditions.[1][3]
-
Studying the impact of TREM-1 inhibition on cytokine production (e.g., TNF-α, IL-1β, IL-6) in immune cells.
-
Exploring the therapeutic potential of TREM-1 blockade in models of ischemic injury and neuroinflammation.[4][5]
Q3: How should I properly handle and store my LP17 peptide?
Proper handling and storage are critical for maintaining the stability and activity of LP17.[6][7][8]
-
Storage of Lyophilized Peptide: Store lyophilized LP17 at -20°C or -80°C in a tightly sealed container, protected from light.[4][6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7]
-
Reconstitution: Reconstitute the peptide using a sterile, high-purity solvent. The choice of solvent will depend on the peptide's properties and the requirements of your experiment. For many peptides, sterile, nuclease-free water or a buffer at a slightly acidic pH is appropriate. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for the initial stock solution, followed by dilution in your aqueous assay buffer.
-
Storage of Peptide Solutions: It is highly recommended to prepare single-use aliquots of the reconstituted peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][8] Store aliquots at -20°C or -80°C.[8]
Q4: I am observing high variability in my experimental results with LP17. What are the potential causes?
High variability in experiments using peptides like LP17 can stem from several factors:
-
Peptide Quality and Integrity: Lot-to-lot variation in peptide synthesis, purity, and the presence of contaminants can significantly impact results.[9][10]
-
Improper Handling and Storage: Degradation of the peptide due to incorrect storage or multiple freeze-thaw cycles is a common issue.[6][7]
-
Inconsistent Assay Conditions: Variations in cell passage number, cell density, incubation times, and reagent concentrations can all contribute to variability.[11]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant differences between wells or experiments.[12]
Troubleshooting Guides
Problem 1: Low or No Inhibitory Effect of LP17
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Verify that the peptide has been stored correctly at -20°C or -80°C and protected from light. 2. Avoid multiple freeze-thaw cycles by using single-use aliquots. 3. If possible, confirm the integrity of the peptide using a method like mass spectrometry. |
| Incorrect Peptide Concentration | 1. Double-check all calculations for the preparation of stock and working solutions. 2. Ensure that the peptide was fully dissolved during reconstitution. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay. |
| Assay System Not Responsive to TREM-1 Inhibition | 1. Confirm that your cell type of interest expresses TREM-1 at a sufficient level. 2. Ensure that the stimulus you are using to activate the TREM-1 pathway (e.g., LPS) is potent and used at an appropriate concentration. 3. Include a positive control for TREM-1 inhibition if one is available. |
| Suboptimal Assay Conditions | 1. Optimize incubation times for both the LP17 pre-treatment and the subsequent stimulation. 2. Ensure that the cell density is consistent across all experiments. |
Problem 2: High Background Signal in the Assay
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Contamination of Reagents or Cells | 1. Use fresh, sterile reagents and media. 2. Regularly test cell cultures for mycoplasma contamination. 3. Ensure aseptic techniques are followed throughout the experimental workflow. |
| Cytotoxicity of LP17 at High Concentrations | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the concentrations of LP17 being used are toxic to your cells. 2. If cytotoxicity is observed, reduce the concentration of LP17 or the incubation time. |
| Non-specific Binding | 1. Include appropriate controls, such as a scrambled peptide sequence, to assess for non-specific effects. 2. Consider adding a blocking agent, such as BSA, to your assay buffer to reduce non-specific binding. |
Experimental Protocols
Example Protocol: In Vitro Inhibition of LPS-induced TNF-α Production in Macrophages by LP17
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular cell line and experimental conditions.
-
Cell Culture:
-
Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
LP17 Pre-treatment:
-
Prepare working solutions of LP17 in complete cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Remove the old medium from the cells and add 100 µL of the LP17 working solutions or a vehicle control (medium alone).
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of Lipopolysaccharide (LPS) at a concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
Add 10 µL of the LPS working solution to each well (except for the negative control wells).
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of LP17 compared to the LPS-only control.
-
Plot the results as a dose-response curve.
-
Quantitative Data Summary from Literature
| Experimental Model | LP17 Concentration/Dose | Observed Effect |
| In vitro (microglia) | 1 µM, 10 µM | Decreased mRNA levels of pro-inflammatory cytokines.[4] |
| In vivo (mice, ischemia model) | 0.5 mg/kg, 1 mg/kg (intranasal) | Alleviated ischemia-induced infarction and neuronal injury.[4] |
| In vivo (mice, endotoxemia) | N/A | Protected endotoxemic mice from lethality.[3] |
Visualizations
TREM-1 Signaling Pathway
Caption: The TREM-1 signaling pathway and the inhibitory action of LP17.
Experimental Workflow for LP17 Inhibition Assay
Caption: A typical experimental workflow for an in-vitro LP17 inhibition assay.
Troubleshooting Logic for Low LP17 Activity
Caption: A logical approach to troubleshooting low LP17 bioactivity.
References
- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validating LP17-Mediated TREM-1 Inhibition In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of LP17, a peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), with other notable TREM-1 inhibitors. Supporting experimental data, detailed protocols for key validation assays, and visualizations of the TREM-1 signaling pathway and experimental workflows are presented to aid researchers in their evaluation of TREM-1 targeted therapeutics.
Introduction to TREM-1 and its Inhibition
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a cell surface receptor primarily found on neutrophils and monocytes/macrophages.[1] As a key amplifier of inflammatory signaling, TREM-1 activation, often in synergy with Toll-like receptors (TLRs), leads to the robust production of pro-inflammatory cytokines and chemokines.[1][2] While crucial for host defense, dysregulated TREM-1 activity contributes to the pathology of numerous inflammatory conditions, including sepsis, rheumatoid arthritis, and inflammatory bowel disease.[1][3] This has made TREM-1 an attractive target for therapeutic intervention.
LP17 is a 17-amino acid synthetic peptide (LQVTDSGLYRCVIYHPP) designed to inhibit TREM-1.[4] It is believed to act as a decoy receptor, competitively binding to TREM-1 ligands and preventing their interaction with the receptor, thereby dampening the inflammatory cascade.[2][5] This guide focuses on the in vitro validation of LP17 and compares its efficacy with other TREM-1 inhibitors with distinct mechanisms of action.
Comparative In Vitro Efficacy of TREM-1 Inhibitors
The in vitro validation of TREM-1 inhibitors typically involves stimulating immune cells, such as macrophages or monocytes, with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the inhibitor. The primary readout is the quantification of key pro-inflammatory cytokines in the cell culture supernatant.
| Inhibitor | Mechanism of Action | Cell Type | Stimulant | Cytokine Inhibition | Reference |
| LP17 | Decoy Receptor / Competitive Ligand Binding | Human Monocytes | LPS | Dose-dependent reduction of TNF-α and IL-1β | [2] |
| Human Neonatal Umbilical Cord Blood Leukocytes | E. coli | Decreased production of TNF-α, IL-6, and IL-8 | |||
| THP-1 Cells | MSU Crystals | Inhibition of IL-1β, TNF-α, MCP-1, IL-6, and IL-8 release | [6] | ||
| M3 | Competitive Ligand Binding (eCIRP) | Murine Macrophages | eCIRP or agonist TREM-1 antibody | Suppression of inflammation | [7] |
| Human Peripheral Blood Monocytes | eCIRP or agonist TREM-1 antibody | Suppression of inflammation | [7] | ||
| N1 | Competitive Ligand Binding (PGLYRP1 and HSP70) | Monocytes and Lymphocytes | PGLYRP1 and Hsp70 | Decreased LDH release | [4] |
| LPS | Decreased mRNA expression of TNF-α, IFNγ, IL-1β, and IL-6 | [4] | |||
| GF9 | Disrupts TREM-1/DAP12 Interaction | J774 Macrophages | LPS | Dose-dependent reduction of TNF-α, IL-1β, and IL-6 | [8] |
| SSc Skin Fibroblasts | - | Downregulation of COL1A1, ACTA2, MCP1, and IL-6 mRNA | [3] |
Visualizing the TREM-1 Signaling Pathway and Inhibition
To understand the mechanism of TREM-1 inhibition, it is essential to visualize its signaling cascade. Upon ligand binding, TREM-1 associates with the adaptor protein DAP12, leading to the phosphorylation of its Immunoreceptor Tyrosine-based Activation Motif (ITAM). This recruits and activates spleen tyrosine kinase (Syk), which in turn initiates downstream signaling through pathways such as NF-κB and PI3K/AKT, culminating in the transcription of pro-inflammatory genes.
TREM-1 Signaling and Inhibition Mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro validation of TREM-1 inhibitors. Below are representative protocols for key assays.
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Treatment Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate THP-1 monocytes into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours, if required.
-
Pre-incubate cells with varying concentrations of LP17 or other TREM-1 inhibitors for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
Collect the cell culture supernatant for cytokine analysis and perform a cell viability assay on the remaining cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Flow Cytometry for TREM-1 Surface Expression
-
Objective: To assess the effect of inhibitors on the cell surface expression of TREM-1.
-
Procedure:
-
Harvest cells after treatment.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled anti-TREM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of TREM-1 positive cells and the mean fluorescence intensity (MFI).
-
Cell Viability Assay (MTT Assay)
-
Objective: To ensure that the observed reduction in cytokines is not due to inhibitor-induced cytotoxicity.
-
Procedure:
-
After collecting the supernatant for ELISA, add MTT solution (5 mg/mL in PBS) to the remaining cells in the 96-well plate.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control.
-
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of a TREM-1 inhibitor like LP17.
In Vitro Validation Workflow for TREM-1 Inhibitors.
Conclusion
The in vitro data strongly support the role of LP17 as an effective inhibitor of TREM-1 signaling, primarily demonstrated by its ability to reduce the production of key pro-inflammatory cytokines in various immune cell types. When compared to other TREM-1 inhibitors, LP17's mechanism as a decoy receptor offers a distinct therapeutic strategy. The provided experimental protocols and workflows offer a robust framework for researchers to independently validate and compare the efficacy of LP17 and other TREM-1 modulators in their specific experimental settings. This comparative guide serves as a valuable resource for the continued development of novel anti-inflammatory therapeutics targeting the TREM-1 pathway.
References
- 1. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 4. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
LP17: A Comparative Analysis of Efficacy Against Other TREM-1 Inhibitors
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a critical amplifier of inflammatory responses in various diseases, making it a promising therapeutic target.[1] LP17, a synthetic peptide, was one of the first inhibitors developed to modulate the TREM-1 pathway.[2][3] This guide provides a comparative analysis of LP17's efficacy against other TREM-1 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
Overview of TREM-1 Inhibition
TREM-1 is a receptor expressed on myeloid cells like neutrophils and monocytes.[4] When activated, it associates with the adapter protein DAP12 to initiate a signaling cascade that amplifies the inflammatory response, often in synergy with Toll-like receptors (TLRs).[1][5][6] This amplification can lead to an excessive production of pro-inflammatory cytokines, contributing to the pathogenesis of conditions like sepsis and septic shock.[2] Inhibitors of TREM-1 aim to dampen this hyperinflammatory state. They primarily act as decoy receptors, binding to TREM-1 ligands or the receptor itself to prevent activation.[2][7]
Comparative Efficacy of TREM-1 Inhibitors
LP17 is a 17-amino acid peptide derived from the extracellular domain of TREM-1.[2] Its primary competitor in the clinical development landscape is Nangibotide (B13913194) (also known as LR12), a 12-amino acid peptide that has advanced to Phase 2 clinical trials.[2][7][8] Other preclinical peptide inhibitors include M3, N1, and GF9.[2][9]
The following table summarizes the quantitative efficacy data for LP17 and Nangibotide from various preclinical and clinical studies.
| Parameter | LP17 | Nangibotide (LR12) | Experimental Model |
| In Vitro Cytokine Reduction (TNF-α) | Dose-dependent reduction in LPS-stimulated monocytes.[2][10] | Significantly suppresses LPS-induced TNF-α secretion in human primary monocytes.[11] | Lipopolysaccharide (LPS)-stimulated monocytes/macrophages. |
| In Vitro Cytokine Reduction (IL-1β) | Dose-dependent reduction in LPS-stimulated monocytes.[2][10] | Significantly suppresses LPS-induced IL-1β secretion in human primary monocytes.[11] | LPS-stimulated monocytes/macrophages. |
| In Vitro Cytokine Reduction (IL-6) | Decreased production in leukocytes from umbilical cord blood exposed to E. coli.[2] | Not explicitly quantified in the provided results. | E. coli-stimulated neonatal leukocytes. |
| In Vivo Survival Improvement (LPS Model) | Improved survival in endotoxemic mice when given before or after LPS injection.[2] 70-80% survival in treated mice vs. 5-10% in controls.[9] | Preclinical septic shock models showed improved animal survival.[7][12] | LPS-induced endotoxemia in mice. |
| In Vivo Survival Improvement (CLP Model) | Improved survival in mice subjected to cecal ligation and puncture (CLP).[2] | Not explicitly quantified in the provided results. | Cecal Ligation and Puncture (CLP)-induced sepsis in mice/rats. |
| In Vivo Cytokine Reduction (TNF-α, IL-1β) | Decreased serum levels in mice with LPS-induced endotoxemia and CLP-induced sepsis.[2] | Restored appropriate inflammatory response in preclinical septic shock models.[7] | Sepsis models in rodents. |
| Clinical Trial Outcome (Mortality) | Not yet in clinical trials. | In a Phase 2b trial (ASTONISH) for septic shock, there was no significant difference in day-28 mortality in the overall population. However, a clinically relevant improvement in SOFA score was observed in a subgroup with high sTREM-1 levels.[8] In a Phase 2 trial in COVID-19 patients (ESSENTIAL), nangibotide was associated with an absolute improvement in 28-day all-cause mortality of 12.1% in the overall population and 19.9% in the high sTREM-1 population.[13] | Phase 2b study in septic shock patients; Phase 2 study in COVID-19 patients. |
Signaling & Experimental Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. inotrem.com [inotrem.com]
- 4. TREM1 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotrem.com [inotrem.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. inotrem.com [inotrem.com]
- 13. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TREM-1 Antagonists: The Peptide LP17 Versus Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based TREM-1 antagonist, LP17, and emerging small molecule TREM-1 inhibitors. This document synthesizes available experimental data to highlight their respective mechanisms of action, performance in preclinical models, and the experimental protocols used for their evaluation.
Introduction to TREM-1 and Its Role in Inflammation
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a cell surface receptor primarily found on neutrophils and monocytes/macrophages. It plays a critical role in amplifying inflammatory responses initiated by pattern recognition receptors like Toll-like receptors (TLRs). Upon activation by its yet to be fully characterized endogenous ligands, TREM-1 associates with the signaling adapter protein DAP12, leading to a downstream signaling cascade that results in the enhanced production of pro-inflammatory cytokines and chemokines. This amplification loop can be beneficial in clearing infections but can also contribute to the pathophysiology of various inflammatory diseases, including sepsis, inflammatory bowel disease, and rheumatoid arthritis. Consequently, TREM-1 has emerged as a promising therapeutic target for modulating excessive inflammation.
Mechanisms of TREM-1 Inhibition: A Tale of Two Strategies
TREM-1 antagonists can be broadly categorized into two classes based on their mechanism of action: peptide-based inhibitors and small molecule inhibitors.
LP17 , a 17-amino acid peptide, is a well-characterized TREM-1 antagonist. It is believed to act as a decoy receptor, competitively inhibiting the binding of endogenous ligands to TREM-1.[1][2][3] This ligand-dependent mechanism effectively dampens the TREM-1 signaling cascade at its initiation.
Small molecule TREM-1 antagonists represent a newer class of inhibitors. While several are in development, publicly available data is most extensive for a molecule designated as VJDT . Unlike LP17, some small molecule inhibitors, including VJDT and the peptide inhibitor GF9, are thought to act in a ligand-independent manner.[4][5][6] They are proposed to disrupt the interaction between TREM-1 and its signaling partner DAP12, thereby blocking signal transduction regardless of ligand binding.[4][6]
Below is a diagram illustrating the TREM-1 signaling pathway and the points of intervention for different classes of inhibitors.
Caption: TREM-1 signaling pathway and points of inhibition.
Performance Data: A Comparative Overview
Direct head-to-head comparative studies of LP17 and small molecule TREM-1 antagonists in the same experimental models are limited in the public domain. However, by collating data from various preclinical studies, we can draw a comparative picture of their efficacy.
In Vitro Efficacy
| Antagonist | Assay Type | Cell Type | Stimulus | Outcome | Reference |
| LP17 | Cytokine Release | Human Monocytes | LPS | Dose-dependent reduction of TNF-α and IL-1β.[1][2] | [1][2] |
| LP17 | Cytokine Release | Human Neonatal Leukocytes | E. coli | Decreased production of TNF-α, IL-6, and IL-8.[1][2] | [1][2] |
| VJDT | Cell Proliferation & Migration | HepG2 & B16F10 cells | - | Significant attenuation of cell proliferation and migration.[7] | [7] |
| GF9 (Peptide Inhibitor) | Cytokine Release | J774 Macrophages | LPS (1 µg/ml) | Marked reduction in secreted TNF-α, IL-1β, and IL-6 at 50 ng/ml. | [8] |
In Vivo Efficacy
| Antagonist | Animal Model | Disease Model | Key Findings | Reference |
| LP17 | Mouse | LPS-induced Endotoxemia | Improved survival; decreased serum TNF-α and IL-1β.[1][2] | [1][2] |
| LP17 | Rat | Cecal Ligation and Puncture (CLP) Sepsis | Improved hemodynamic parameters and survival; reduced serum TNF-α, IL-1β, and IL-6.[1][2] | [1][2] |
| VJDT | Mouse | Melanoma (B16F10) & Fibrosarcoma (MCA205) | Significantly delayed tumor growth.[9] | [9] |
| VJDT | Mouse | Patient-Derived Melanoma Xenograft | Significantly suppressed tumor growth at 20 mg/kg.[9] | [9] |
| GF9 (Peptide Inhibitor) | Mouse | LPS-induced Septic Shock | Prolonged survival and substantially decreased cytokine production.[8] | [8] |
| Nangibotide (LR12) (Peptide Inhibitor) | Human | Phase IIa Clinical Trial (Septic Shock) | Demonstrated safety and tolerability; showed favorable trends in biological and clinical activity markers.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of TREM-1 antagonists.
In Vitro Cytokine Release Assay
This assay is fundamental for assessing the ability of a TREM-1 antagonist to suppress the production of pro-inflammatory cytokines from immune cells.
References
- 1. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TREM-1 inhibitor specificity and timing of treatment initiation can impact its therapeutic efficacy in cancer and inflammatory disease [frontiersin.org]
- 6. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]
- 10. inotrem.com [inotrem.com]
- 11. Inotrem Announces Positive Results From the Phase IIa Study of Its Lead Compound, Nangibotide (LR12), in the Treatment of Septic Shock | Business Wire [sttinfo.fi]
Comparative Analysis of LP17 Cross-Reactivity with TREM Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the TREM-1 inhibitory peptide, LP17, and its cross-reactivity with other members of the Triggering Receptor Expressed on Myeloid cells (TREM) family. This document synthesizes available experimental data to objectively evaluate the binding profile of LP17 and offers detailed experimental protocols for further investigation.
Introduction to LP17 and the TREM Family
LP17 is a 17-amino-acid synthetic peptide (LQVTDSGLYRCVIYHPP) designed as an inhibitor of TREM-1, a receptor that amplifies inflammatory responses in myeloid cells.[1][2] The TREM family is a group of cell surface receptors involved in the regulation of immune responses, with prominent members including TREM-1, TREM-2, and TREM-like transcripts (TLTs) such as TLT-1.[3][4] Given the therapeutic potential of modulating TREM signaling, understanding the specificity of inhibitors like LP17 is of paramount importance.
LP17 Binding Profile and Cross-Reactivity
Experimental evidence indicates that LP17 effectively inhibits TREM-1 signaling.[1][3] Its sequence is derived from a highly conserved region within the extracellular domains of both human and murine TREM-1 and TLT-1, suggesting a potential for cross-reactivity with TLT-1.[3][4]
While direct quantitative binding data for LP17 with a full panel of TREM family members is not extensively available in public literature, competitive binding assays have provided insights into its interactive properties. One study demonstrated that the binding of a FITC-labeled TLT-1-derived peptide (LR17) to platelets was reversed by co-incubation with LP17, suggesting that both peptides may compete for the same binding site or ligand.[5]
Surface plasmon resonance (SPR) studies have been employed to determine the binding affinity of ligands to TREM-1. For instance, the extracellular cold-inducible RNA-binding protein (eCIRP) was found to bind to murine TREM-1 with a dissociation constant (Kd) of 11.7 x 10⁻⁸ M.[3] Notably, LP17 was shown to inhibit the inflammatory response induced by eCIRP, further supporting its role as a TREM-1 antagonist.[6] However, the direct binding affinity of LP17 to TREM-1 and other TREM family members has not been explicitly reported in the reviewed literature.
Quantitative Data Summary
Due to the limited availability of direct binding studies of LP17 with various TREM family members, a comprehensive quantitative comparison table cannot be fully populated at this time. The table below is structured to present such data once it becomes available through further experimental investigation.
| TREM Family Member | LP17 Binding Affinity (Kd) | Experimental Method | Reference |
| TREM-1 | Data not available | Surface Plasmon Resonance (SPR) / ELISA | To be determined |
| TREM-2 | Data not available | Surface Plasmon Resonance (SPR) / ELISA | To be determined |
| TLT-1 | Indirect evidence of interaction | Competitive Binding Assay | [5] |
| Other TREMLs | Data not available | Surface Plasmon Resonance (SPR) / ELISA | To be determined |
Signaling Pathways of Key TREM Family Members
Understanding the signaling pathways of TREM family members is crucial for interpreting the functional consequences of LP17 binding and potential cross-reactivity.
Caption: Signaling pathways of TREM-1, TREM-2, and TLT-1.
Experimental Protocols
To facilitate further research into the cross-reactivity of LP17, we provide a detailed protocol for a Surface Plasmon Resonance (SPR) based binding assay. This method allows for the quantitative determination of binding kinetics and affinity.
Protocol: Surface Plasmon Resonance (SPR) Analysis of LP17 Binding to TREM Family Proteins
1. Objective: To determine the binding affinity (Kd) of the LP17 peptide to purified extracellular domains of TREM-1, TREM-2, TLT-1, and other relevant TREM family members.
2. Materials:
- Biacore instrument (or equivalent SPR system)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Immobilization buffer: 10 mM Sodium Acetate, pH 4.5 (optimal pH to be determined by pre-concentration scouting)
- Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Recombinant human TREM-1, TREM-2, and TLT-1 extracellular domains (ligands)
- Synthetic LP17 peptide (analyte)
- Control peptide (e.g., scrambled LP17)
3. Experimental Workflow:
Caption: Experimental workflow for SPR analysis.
4. Detailed Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant TREM protein (e.g., TREM-1) diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Inject 1 M ethanolamine-HCl pH 8.5 to block any remaining active esters.
-
Repeat this process for each TREM family member on separate flow cells. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the LP17 peptide in running buffer (e.g., ranging from 0.1 nM to 10 µM).
-
Inject each concentration of the LP17 peptide over the immobilized TREM protein surfaces and the reference flow cell at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR sensorgram.
-
Between each peptide injection, regenerate the sensor surface using a mild regeneration buffer (e.g., a short pulse of low pH glycine) if necessary, ensuring complete removal of the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the interaction between LP17 and each TREM family member.
-
Conclusion
The available evidence strongly suggests that the TREM-1 inhibitory peptide LP17 may exhibit cross-reactivity with TLT-1 due to sequence homology. However, a comprehensive understanding of its specificity across the entire TREM family requires further quantitative investigation. The provided SPR protocol offers a robust framework for generating the necessary binding affinity data. Such studies are essential for the continued development of targeted therapies aimed at modulating the TREM signaling axis in various inflammatory and immune-related diseases.
References
- 1. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9815883B2 - Inhibiting peptides derived from TREM-like transcript 1 (TLT-1) and uses thereof - Google Patents [patents.google.com]
- 6. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
Comparative Analysis of LP17 in Different Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the TREM-1 inhibitory peptide LP17 and its alternatives in various disease models. The content is based on available experimental data and aims to facilitate informed decisions in preclinical research.
LP17 is a 17-amino acid peptide that acts as a competitive inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). By mimicking a portion of the TREM-1 extracellular domain, LP17 functions as a decoy receptor, preventing the binding of endogenous ligands and subsequently dampening the pro-inflammatory signaling cascade. This mechanism of action makes LP17 and other TREM-1 inhibitors promising therapeutic candidates for a range of inflammatory diseases. This guide compares the performance of LP17 with other TREM-1 inhibitory peptides like LR12 (Nangibotide), M3, and GF9 in preclinical models of sepsis, pneumonia, and Parkinson's disease.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of LP17 and its alternatives in different disease models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies. This may introduce variability due to differences in experimental models, dosages, and outcome measures.
Table 1: Efficacy of TREM-1 Inhibitors in Sepsis Models
| Compound | Animal Model | Key Outcomes | Reference |
| LP17 | Rat (cecal ligation and puncture - CLP) | - Improved 7-day survival - Reduced serum levels of TNF-α, IL-1β, and IL-6 | [1] |
| LR12 (Nangibotide) | Pig (fecal peritonitis) | - Attenuated hypotension and reduced need for norepinephrine (B1679862) - Less frequent thrombopenia | [2] |
| M3 | Mouse (LPS-induced endotoxemia) | - Improved 7-day survival - Decreased serum levels of TNF-α and IL-6 | [3][4] |
| GF9 | Mouse (LPS-induced septic shock) | - Prolonged survival - Significantly inhibited LPS-induced production of TNF-α, IL-1β, and IL-6 | [5] |
Table 2: Efficacy of TREM-1 Inhibitors in Pneumonia Models
| Compound | Animal Model | Key Outcomes | Reference |
| LP17 | Rat (Pseudomonas aeruginosa pneumonia) | - Improved 7-day survival - Reduced serum TNF-α, IL-1β, and IL-6 levels | [1] |
| M3 (as part of a study on a different peptide) | Mouse (LPS-induced pulmonary inflammation) | - A related study on peptide SET-M33 showed significant reduction in pro-inflammatory cytokines (KC, MIP-1α, IP-10, MCP-1, TNF-α) in bronchoalveolar lavage fluid. While not M3, it highlights the potential of peptide inhibitors in this model. | [6] |
Table 3: Efficacy of TREM-1 Inhibitors in a Parkinson's Disease Model
| Compound | Animal Model | Key Outcomes | Reference |
| LP17 | Rat (6-hydroxydopamine-induced) | - Ameliorated neuroinflammatory responses - Showed therapeutic effects on Parkinson's-like symptoms | [7] |
Signaling Pathways and Experimental Workflows
TREM-1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by TREM-1 activation and the points of inhibition by decoy peptides like LP17.
Caption: TREM-1 signaling pathway and inhibition by LP17.
Experimental Workflow: Comparative Analysis of TREM-1 Inhibitors in a Sepsis Model
The diagram below outlines a logical workflow for a preclinical comparative study of different TREM-1 inhibitors.
Caption: Workflow for a comparative study of TREM-1 inhibitors.
Experimental Protocols
The following are generalized experimental protocols for inducing disease models relevant to the study of LP17. These protocols are based on established methods and should be adapted to specific research needs and institutional guidelines.
Sepsis Model: Cecal Ligation and Puncture (CLP) in Mice
This model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk, 5-0 nylon)
-
21-gauge needle
-
Buprenorphine for analgesia
-
LP17 or alternative peptide, vehicle control (sterile saline)
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane. Administer a subcutaneous injection of buprenorphine (0.05-0.1 mg/kg) for pre-operative analgesia.
-
Surgical Preparation: Shave the abdomen and disinfect the area with 70% ethanol (B145695) and povidone-iodine.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the ligation site.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.
-
Closure: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures.
-
Fluid Resuscitation and Treatment: Immediately after surgery, administer 1 ml of sterile saline subcutaneously for fluid resuscitation. Administer LP17 or the alternative peptide (e.g., 1-5 mg/kg, intraperitoneally) or vehicle control.
-
Post-operative Care: Monitor the animals closely for signs of distress. Provide post-operative analgesia as required.
Outcome Measures:
-
Survival rate over 7-10 days.
-
Blood and peritoneal lavage fluid collection at specified time points for cytokine analysis (TNF-α, IL-1β, IL-6) using ELISA.
-
Assessment of organ damage through histological analysis of lung, liver, and kidney tissues and measurement of serum biomarkers (e.g., ALT, AST, creatinine).
Pneumonia Model: Intratracheal Instillation of Bacteria in Rats
This model is used to induce a localized lung infection and inflammation.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Pseudomonas aeruginosa bacterial culture
-
Intratracheal instillation device (e.g., small animal laryngoscope and catheter)
-
LP17 or alternative peptide, vehicle control (sterile saline)
Procedure:
-
Bacterial Preparation: Culture P. aeruginosa to a desired concentration (e.g., 10^7 CFU/ml) in sterile saline.
-
Anesthesia: Anesthetize the rat with an intraperitoneal injection of ketamine/xylazine.
-
Intratracheal Instillation: Visualize the trachea using a laryngoscope and insert a catheter. Instill a specific volume of the bacterial suspension (e.g., 0.3 ml) into the lungs.
-
Treatment: Administer LP17 or the alternative peptide (e.g., 1-5 mg/kg, intravenously or intraperitoneally) or vehicle control at a specified time point relative to infection (e.g., 1 hour post-infection).
-
Monitoring: Observe the animals for signs of respiratory distress.
Outcome Measures:
-
Survival rate over 7 days.
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Histological examination of lung tissue for inflammation and injury.
-
Bacterial load in the lungs and blood.
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesion in Rats
This neurotoxic model induces the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
6-hydroxydopamine (6-OHDA) solution containing 0.02% ascorbic acid
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
LP17 or alternative peptide, vehicle control (sterile saline)
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, intraperitoneally) 30 minutes before 6-OHDA injection.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it on a stereotaxic frame.
-
6-OHDA Injection: Drill a small hole in the skull over the target area (e.g., the medial forebrain bundle or substantia nigra). Slowly infuse the 6-OHDA solution (e.g., 8 µg in 4 µl) into the target brain region.
-
Treatment: Begin administration of LP17 or the alternative peptide (e.g., daily intraperitoneal injections) at a specified time point (e.g., starting 24 hours after surgery) for a defined duration (e.g., 2-4 weeks).
-
Behavioral Testing: Perform behavioral tests to assess motor deficits (e.g., apomorphine- or amphetamine-induced rotations, cylinder test) at baseline and various time points after the lesion.
Outcome Measures:
-
Behavioral assessment of motor function.
-
Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
-
Measurement of inflammatory markers (e.g., microglial activation, pro-inflammatory cytokines) in the brain tissue.
This guide provides a foundational overview for the comparative analysis of LP17. Researchers are encouraged to consult the primary literature for more detailed methodologies and to adapt these protocols to their specific experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotrem.com [inotrem.com]
- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Inflammatory Effects of LP17 in Human Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of the synthetic peptide LP17 in human samples against other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of LP17 as a therapeutic agent for inflammatory diseases.
Introduction to LP17 and TREM-1 Inhibition
LP17 is a 17-amino acid synthetic peptide that acts as an antagonist to the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] TREM-1 is a receptor primarily found on the surface of myeloid cells, such as neutrophils and monocytes, and plays a crucial role in amplifying inflammatory responses.[2] Overactivation of the TREM-1 pathway is implicated in the pathogenesis of various inflammatory conditions, including sepsis and inflammatory bowel disease.[2][3] LP17 is designed to mimic a portion of the extracellular domain of TREM-1, thereby competitively inhibiting the binding of its natural ligands and dampening the subsequent pro-inflammatory cascade.[1]
LP17's Anti-Inflammatory Effects in Human Samples
While much of the research on LP17 has been conducted in animal models, a key study by Amrun et al. (2020) has demonstrated its anti-inflammatory effects in human primary Peripheral Blood Mononuclear Cells (PBMCs). In this study, LP17 was shown to significantly decrease the expression of several pro-inflammatory genes in PBMCs infected with the Enterovirus A71 (EV-A71).
Quantitative Data from Human PBMC Study
The following table summarizes the key findings from the study on human PBMCs. The data represents the fold change in gene expression in EV-A71 infected PBMCs treated with LP17 compared to untreated infected cells.
| Gene | Function | Fold Change in Expression with LP17 Treatment |
| TREM-1 | Inflammatory receptor | Decreased |
| DAP12 | TREM-1 signaling adaptor | Decreased |
| Syk | Downstream signaling kinase | Decreased |
| NF-κB | Pro-inflammatory transcription factor | Decreased |
| TNF-α | Pro-inflammatory cytokine | Decreased |
| IL-1β | Pro-inflammatory cytokine | Decreased |
| IL-6 | Pro-inflammatory cytokine | Decreased |
Data extracted and interpreted from Figure 3 of Amrun et al. (2020) showing downregulation of the TREM-1 pathway genes.
Comparison with an Alternative: IL-17 Inhibitors
A prominent class of anti-inflammatory therapeutics is Interleukin-17 (IL-17) inhibitors. IL-17 is a pro-inflammatory cytokine that plays a central role in various autoimmune and inflammatory diseases. Several monoclonal antibodies targeting IL-17 or its receptor are approved for clinical use.
Quantitative Data for IL-17 Inhibitors in Human Samples
The following table presents data on the effects of IL-17 inhibitors on inflammatory markers in human primary cells from various studies.
| IL-17 Inhibitor | Human Sample Type | Stimulus | Measured Marker | Observed Effect |
| Secukinumab (anti-IL-17A) | Peripheral Blood Mononuclear Cells (PBMCs) from Psoriatic Arthritis patients | - | IL-17A, IL-17F, TNF-α | Significant reduction in cytokine levels |
| Ixekizumab (anti-IL-17A) | Synovial fluid mononuclear cells from Psoriatic Arthritis patients | - | IL-17A, IL-6, MMP-3 | Significant reduction in cytokine and enzyme levels |
| Brodalumab (anti-IL-17RA) | Human Dermal Fibroblasts | IL-17A + TNF-α | IL-6, IL-8 | Inhibition of cytokine production |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation of anti-inflammatory compounds in human samples.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Draw whole blood from healthy human donors into vacutainer tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes to remove platelets and Ficoll.
-
Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plating: Plate the cells at the desired density in multi-well plates for subsequent experiments.
In Vitro Stimulation and Treatment of Human PBMCs
-
Cell Seeding: Seed the isolated PBMCs in 24-well plates at a concentration of 1 x 10^6 cells/mL.
-
Pre-treatment: Pre-treat the cells with LP17 (or a control peptide) at the desired concentration (e.g., 100 ng/mL) for 1 hour before stimulation.
-
Stimulation:
-
Viral Infection Model (as per Amrun et al., 2020): Infect the cells with Enterovirus A71 at a specific multiplicity of infection (MOI).
-
Bacterial Endotoxin Model: Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a concentration of 10-100 ng/mL.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for RNA or protein extraction.
Measurement of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with specific primers for the target genes (e.g., TREM-1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Measurement of Cytokine Production by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition and Color Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Visualizations
Caption: TREM-1 signaling pathway and the inhibitory action of LP17.
Caption: Experimental workflow for validating LP17's anti-inflammatory effects.
Conclusion
The available evidence, particularly from studies on human PBMCs, suggests that LP17 is a promising inhibitor of the TREM-1 signaling pathway with tangible anti-inflammatory effects. Its ability to downregulate the expression of key pro-inflammatory genes highlights its potential as a therapeutic agent. Compared to broader-acting anti-inflammatory drugs or cytokine-specific inhibitors like anti-IL-17 antibodies, LP17 offers a more targeted approach by modulating an upstream amplification receptor in the inflammatory cascade.
However, it is crucial to note that the data on LP17 in human samples is still limited. Further research, including more extensive in vitro studies with different human primary cell types and, ultimately, well-controlled clinical trials, is necessary to fully validate its efficacy and safety profile for the treatment of inflammatory diseases in humans. This guide provides a foundational understanding for researchers to build upon in their future investigations of LP17.
References
- 1. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
LP17 as a Negative Control in TREM-1 Signaling: A Comparative Guide
In the intricate world of immunology and inflammation research, precise experimental controls are paramount. For scientists investigating the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling pathway, the peptide LP17 has emerged as a widely used tool. This guide provides a comprehensive comparison of LP17 with other available negative controls and inhibitors, supported by experimental data and detailed protocols to aid researchers in designing robust experiments.
The Role of TREM-1 in Inflammation
TREM-1 is a cell surface receptor expressed on myeloid cells, such as neutrophils and monocytes, that plays a crucial role in amplifying inflammatory responses.[1][2] When activated by its ligands, which can be released during infection or tissue damage, TREM-1 synergizes with other pattern recognition receptors like Toll-like receptors (TLRs) to enhance the production of pro-inflammatory cytokines and chemokines.[1][2] This amplification loop can be beneficial in clearing pathogens but can also lead to excessive inflammation and tissue damage in conditions like sepsis and other inflammatory diseases.[2][3]
LP17: A Dual-Mechanism Inhibitory Peptide
LP17 is a 17-amino-acid synthetic peptide (LQVTDSGLYRCVIYHPP) that serves as an inhibitor of TREM-1 signaling.[4] Its mechanism of action is twofold: it can act as a direct competitive inhibitor by binding to the TREM-1 receptor, and it can function as a decoy receptor by binding to TREM-1 ligands, preventing them from activating the receptor.[1][3][5] This dual action makes it an effective tool for dampening TREM-1-mediated inflammation in experimental settings.
Comparative Analysis of TREM-1 Inhibitors
LP17 is one of several molecules used to modulate TREM-1 signaling. The choice of inhibitor can significantly impact experimental outcomes. Below is a comparison of LP17 with other common alternatives.
| Inhibitor/Control | Type | Mechanism of Action | Key Features & Applications |
| LP17 | Peptide | Competitive inhibitor and decoy receptor for TREM-1 ligands.[1][3][5] | Widely used in vitro and in vivo to reduce pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6).[1][5][6] BBB-penetrable.[4] |
| Scrambled Peptides | Peptide | Random amino acid sequence corresponding to the active peptide. | Ideal negative control for peptide-based inhibitors like LP17 to control for non-specific peptide effects. |
| LR12/Nangibotide | Peptide | Decoy receptor that binds to TREM-1 ligands.[3][7] | Traps TREM-1 ligands, preventing receptor activation.[8] |
| M3 | Peptide | Competitively inhibits TREM-1 binding to its ligand, extracellular cold-inducible RNA-binding protein (eCIRP).[3][5] | Specifically designed to block the eCIRP-TREM-1 interaction.[5] |
| GF9 | Peptide | Ligand-independent inhibitor that disrupts the interaction between TREM-1 and its signaling partner DAP12.[7][9] | Offers a different mode of inhibition by targeting the transmembrane signaling complex.[9] |
| TREM-1/Fc Fusion Protein | Fusion Protein | Decoy receptor consisting of the extracellular domain of TREM-1 fused to the Fc portion of IgG1.[3][5] | Binds TREM-1 ligands and can promote their clearance via Fc-receptor mediated endocytosis.[5] |
| VJDT | Small Molecule | Small molecule inhibitor of TREM-1. | Demonstrates efficacy in suppressing tumor growth in preclinical cancer models.[10] |
| Anti-TREM-1 Antibodies | Monoclonal Antibody | Can be either agonistic (activating) or antagonistic (blocking). | Blocking antibodies prevent ligand binding to TREM-1. |
| sTREM-1 | Soluble Protein | Endogenous soluble form of TREM-1 that acts as a natural decoy receptor.[3] | Can be used experimentally to compete with the membrane-bound receptor for ligand binding.[3] |
Experimental Data Summary
The following table summarizes quantitative data from various studies demonstrating the efficacy of LP17 in modulating TREM-1 signaling.
| Experimental Model | Treatment | Measured Outcome | Result | Reference |
| LPS-stimulated human monocytes | LP17 (10-100 ng/ml) | TNF-α and IL-1β production | Dose-dependent decrease in cytokine release.[11] | Gibot et al., 2006 |
| Mice with CLP-induced sepsis | LP17 | 7-day survival | Increased survival compared to control peptide group.[12] | Gibot et al., 2007 |
| Rats with P. aeruginosa pneumonia | LP17 | Serum TNF-α, IL-1β, and IL-6 | Reduced levels of pro-inflammatory cytokines.[5] | Wang et al., 2014 |
| Microglia oxygen-glucose deprivation model | LP17 (1 or 10 µM) | mRNA levels of pro-inflammatory cytokines | Substantial decrease in cytokine and chemokine mRNA levels.[4] | Xu et al., 2019 |
| Mice with traumatic brain injury | LP17 (1.0 and 3.0 µg/g) | TREM-1 protein levels | Significantly attenuated TREM-1 protein levels.[13] | Zhang et al., 2023 |
Signaling Pathways and Experimental Workflow
To understand the context of LP17's action, it is crucial to visualize the TREM-1 signaling pathway and a typical experimental workflow for its investigation.
Caption: TREM-1 signaling pathway and points of inhibition by LP17.
Caption: A generalized workflow for testing LP17's efficacy.
Experimental Protocols
Below are generalized protocols for in vitro and in vivo experiments to assess the effect of LP17 on TREM-1 signaling.
In Vitro Inhibition of Cytokine Production in Monocytes
-
Cell Isolation and Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a myeloid cell line (e.g., THP-1). Culture the cells in appropriate media and conditions.
-
Cell Stimulation: Pre-treat the cells with varying concentrations of LP17 or a scrambled control peptide for 1 hour.
-
TREM-1 Activation: Stimulate the cells with a known TREM-1 agonist, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between LP17-treated groups and control groups to determine the inhibitory effect.
In Vivo Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animal Model: Induce sepsis in mice using the CLP model, which involves a laparotomy and ligation and puncture of the cecum to induce polymicrobial peritonitis.
-
Treatment Administration: At a specified time point before or after the CLP procedure, administer LP17 or a control (vehicle or scrambled peptide) to the mice, typically via intravenous or intraperitoneal injection.
-
Monitoring: Monitor the mice for survival over a set period (e.g., 7 days). Clinical signs of sepsis can also be scored.
-
Sample Collection: At selected time points, blood and/or peritoneal lavage fluid can be collected to measure inflammatory parameters.
-
Inflammatory Marker Analysis: Analyze serum or lavage fluid for levels of pro-inflammatory cytokines and chemokines using ELISA or multiplex assays.
-
Statistical Analysis: Use appropriate statistical methods (e.g., Kaplan-Meier survival curves with log-rank test) to compare survival between treatment groups. Cytokine data can be analyzed using t-tests or ANOVA.
Conclusion
LP17 serves as a valuable tool for investigating TREM-1 signaling, offering a dual mechanism of inhibition. However, for comprehensive and rigorous experimental design, researchers should consider the inclusion of appropriate negative controls, such as scrambled peptides, and be aware of alternative inhibitors that may offer different modes of action. The choice of control and inhibitor should be guided by the specific research question and experimental context. By utilizing the comparative data and protocols provided in this guide, scientists can enhance the reliability and interpretability of their findings in the complex field of inflammation research.
References
- 1. The properties of TREM1 and its emerging role in pain-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US9815883B2 - Inhibiting peptides derived from TREM-like transcript 1 (TLT-1) and uses thereof - Google Patents [patents.google.com]
- 9. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]
- 10. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Soluble Form of the Triggering Receptor Expressed on Myeloid Cells-1 Modulates the Inflammatory Response in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) Blockade in Rats with Cecal Ligation and Puncture (CLP)-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TREM-1 as a potential gatekeeper of neuroinflammatory responses: therapeutic validation and mechanistic insights in experimental traumatic brain injury [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for LP17 (Human-Derived Biological Material)
Disclaimer: The following guidelines are based on the assumption that "LP17 (human)" is a human-derived biological material, such as a cell line, tissue culture, or other potentially infectious material. These procedures are derived from general biosafety protocols for handling and disposing of biohazardous waste. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they are the primary authority for waste disposal procedures.
This document provides essential safety and logistical information for the proper disposal of the hypothetical human-derived biological material, LP17. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
All human-derived materials should be handled as potentially infectious and treated with universal precautions.[1][2] Personnel handling LP17 waste must be trained in bloodborne pathogen safety standards.[1][3]
Required Personal Protective Equipment (PPE):
-
Face shield, if there is a risk of splashing[2]
Work with LP17 should be conducted in a Biosafety Level 2 (BSL-2) laboratory environment, and all waste should be decontaminated before leaving the laboratory.[5]
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first critical step in the disposal process.[6][7] Use designated, properly labeled, leak-proof containers.[4][8]
| Waste Type | Container | Disposal Path |
| Solid, Non-Sharp Waste (e.g., contaminated gloves, petri dishes, plastic tubes) | Lined biohazard bin with a red or orange biohazard bag.[2][9] | Autoclave Decontamination or pickup by a certified medical waste disposal service.[6][7] |
| Liquid Waste (e.g., spent cell culture media) | Leak-proof, closed container with a biohazard label.[10] | Chemical Decontamination followed by sanitary sewer disposal, or Autoclave Decontamination.[11] |
| Sharps Waste (e.g., contaminated needles, serological pipettes, broken glass) | Puncture-resistant, leak-proof sharps container with a biohazard symbol.[1][3][12] | Autoclave Decontamination or pickup by a certified medical waste disposal service.[6][12] |
III. Decontamination and Disposal Protocols
All LP17 waste must be decontaminated before final disposal. The two primary methods are chemical disinfection and autoclaving (steam sterilization).[7][9]
This method is suitable for treating liquid waste, such as spent cell culture media, before disposal into the sanitary sewer system.[11]
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a fresh 10% solution of household bleach (sodium hypochlorite) in water. This will result in a final concentration of approximately 0.5% to 0.6% sodium hypochlorite.[13] Bleach solutions should be made fresh daily as they lose efficacy.[6][14]
-
Application: Add the 10% bleach solution to the liquid LP17 waste to achieve a final concentration of at least 10% of the total volume (1 part bleach solution to 9 parts liquid waste).[10][15]
-
Contact Time: Ensure thorough mixing and allow for a minimum contact time of 30 minutes.[16] For waste with a high organic load, a longer contact time may be necessary.[16]
-
Disposal: After the required contact time, the decontaminated liquid can be poured down a laboratory sink with copious amounts of running water.[11]
Quantitative Data for Chemical Disinfection:
| Disinfectant | Concentration | Minimum Contact Time | Efficacy |
| Sodium Hypochlorite (Bleach) | 10% final volume of a 5.25-6.15% stock solution[13] | 30 minutes[16] | Broad-spectrum antimicrobial activity, effective against viruses.[13][14] |
| 70% Ethanol | 70% | 10 minutes (for surfaces) | Effective against bacteria and most enveloped viruses.[14] |
Autoclaving is the preferred method for decontaminating solid biohazardous waste and larger volumes of liquid waste.[9][10]
Experimental Protocol:
-
Packaging:
-
Solids: Place solid waste in autoclavable biohazard bags. Add approximately one cup of water to each bag to facilitate steam generation.[17] Leave the bags partially open to allow for steam penetration.[17][18] Place the bags in a secondary, leak-proof, and autoclavable container.[17]
-
Liquids: Loosen the caps (B75204) on any containers of liquid waste to prevent pressure buildup. Do not fill containers more than two-thirds full.[19] Place containers in a secondary autoclavable tray.[19]
-
Sharps: Place sharps in a designated puncture-resistant, autoclavable sharps container.[12]
-
-
Loading: Load the autoclave, ensuring that there is adequate space between items for steam circulation.[19] Do not overload the autoclave.[17]
-
Cycle Parameters: Run the autoclave on a validated biohazardous waste cycle.[17] The cycle parameters will vary depending on the load size and density.[17]
-
Verification: Use both chemical and biological indicators to verify the effectiveness of the autoclave cycle. A Type 4 multivariable chemical indicator should be placed in the center of the load.[20] Biological indicators, such as those containing Geobacillus stearothermophilus spores, should be used regularly (e.g., weekly) to validate autoclave performance.[20][21]
-
Unloading: After the cycle is complete and the chamber pressure has returned to zero, wear heat-resistant gloves and eye protection to unload the autoclave.[17]
-
Final Disposal: Once cooled, the decontaminated waste bags can be tied closed and placed in the regular trash, provided they are not red biohazard bags.[9] Some jurisdictions may require disposal as regulated medical waste regardless of decontamination.[9] Autoclaved sharps containers should be disposed of in the appropriate final waste stream as per institutional policy.
Quantitative Data for Autoclave Sterilization:
| Parameter | Standard Setting | Minimum Duration | Notes |
| Temperature | 121°C (250°F)[17][19] | 30-60 minutes[20] | Duration depends on load size and density.[17] |
| Pressure | 15 PSI[17][19] |
IV. Workflow and Pathway Diagrams
The following diagrams illustrate the decision-making process and workflows for the proper disposal of LP17.
Caption: Decision tree for the segregation and disposal of LP17 waste.
Caption: Workflow for the autoclave decontamination of LP17 waste.
References
- 1. 360haz.com [360haz.com]
- 2. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 3. danielshealth.com [danielshealth.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. jcesom.marshall.edu [jcesom.marshall.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. How to Dispose of Biohazard Waste [wastemanaged.co.uk]
- 8. OSHA Biohazard Waste Disposal Guidelines | Medical Waste Pros [medicalwastepros.com]
- 9. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. research.hawaii.edu [research.hawaii.edu]
- 11. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 12. Biological Waste - Environmental Health and Safety [umaryland.edu]
- 13. ibc.utah.edu [ibc.utah.edu]
- 14. Cell Culture Fundamentals: Safety Aspects of Cell Culture [sigmaaldrich.com]
- 15. Biological Waste Management Guidelines | Office of Research [bu.edu]
- 16. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 17. biosafety.utk.edu [biosafety.utk.edu]
- 18. sterislifesciences.com [sterislifesciences.com]
- 19. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 20. swisscleanroomcommunity.ch [swisscleanroomcommunity.ch]
- 21. auckland.ac.nz [auckland.ac.nz]
Essential Safety and Handling of LP17 for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING LP17 (HUMAN)
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of LP17, a synthetic peptide. The following procedures are based on the available Safety Data Sheet (SDS) and standard laboratory safety protocols to ensure the well-being of personnel and the integrity of research.
Personal Protective Equipment (PPE) and Safety Recommendations
While the Safety Data Sheet (SDS) for LP17 from MedChemExpress classifies it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety practices to minimize exposure and ensure a safe working environment[1]. The following table summarizes the recommended personal protective equipment and handling precautions.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area. If dust or aerosols may be generated, consider a dust mask or work in a fume hood. |
| Ventilation | Handle in a well-ventilated area. Appropriate exhaust ventilation should be used[1]. |
Operational Plan for Handling LP17
Step 1: Preparation and Engineering Controls
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Conduct all handling of LP17 in a well-ventilated space. For procedures that may generate dust or aerosols, use a chemical fume hood.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wash hands thoroughly and then don appropriate gloves.
-
Wear safety glasses or goggles.
Step 3: Handling LP17
-
Avoid direct contact with the skin, eyes, and clothing[1].
-
Avoid inhalation of any dust or aerosols[1].
-
Use appropriate tools (e.g., spatulas, forceps) for transferring the material.
Step 4: Post-Handling and Doffing PPE
-
After handling, decontaminate the work surface.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
Disposal Plan for LP17 and Contaminated Materials
As LP17 is classified as non-hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
-
LP17 Waste: Collect waste LP17 and any solutions containing it in a designated, sealed, and clearly labeled waste container.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in the regular laboratory trash, unless they are grossly contaminated. In case of significant contamination, they should be placed in a sealed bag before disposal.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed container for disposal as non-hazardous waste.
Experimental Workflow for Safe Handling of LP17
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
